molecular formula C32H33NO8 B1495920 Cesium Green CAS No. 1611477-45-2

Cesium Green

Cat. No.: B1495920
CAS No.: 1611477-45-2
M. Wt: 559.6 g/mol
InChI Key: HCDBZEWQACQBAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cesium Green is a supramolecular fluorescent sensor compound (C32H33NO8) specifically designed for the detection of cesium ions (Cs⁺) in research applications . Its core research value lies in its function as a photoluminescence-based probe, offering a potential non-destructive and low-cost method for identifying cesium contamination in environmental samples . A significant limitation of the this compound molecule alone is that it functions effectively only in solid-state, without water, and under basic conditions . To overcome this, researchers have developed a novel nanocomposite by functionalizing Graphene Oxide Quantum Dots (GOQDs) with this compound molecules . This advanced material works in mixed solutions (e.g., distilled water/THF) across both acidic and basic conditions, greatly enhancing its practical utility . The detection mechanism involves a change in photoluminescence intensity upon interaction with Cs⁺. In basic conditions, the photoluminescence is quenched (turns OFF), whereas in acidic conditions, the intensity is enhanced (turns ON) at specific Cs⁺ concentrations (e.g., 0.06 mmol L⁻¹ and 0.12 mmol L⁻¹) . This makes this compound-based nanocomposites a valuable tool for environmental monitoring, particularly in addressing concerns related to radioactive cesium (¹³⁷Cs) contamination in water following nuclear incidents . This product is intended for Research Use Only.

Properties

IUPAC Name

4-[4-[4-[2-[2-[2-[2-(4-nitrophenoxy)ethoxy]ethoxy]ethoxy]ethoxy]phenyl]phenyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H33NO8/c34-30-11-5-27(6-12-30)25-1-3-26(4-2-25)28-7-13-31(14-8-28)40-23-21-38-19-17-37-18-20-39-22-24-41-32-15-9-29(10-16-32)33(35)36/h1-16,34H,17-24H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCDBZEWQACQBAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)O)C3=CC=C(C=C3)OCCOCCOCCOCCOC4=CC=C(C=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H33NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

559.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Cesium Green: Structural Architectures and Mechanistic Applications in Cesium Ion Detection

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cesium Green is a specialized fluorogenic probe designed for the highly selective detection of Cesium ions (


) in biological tissues and environmental samples.[1] Unlike generic alkali metal sensors (e.g., SBFI for 

or PBFI for

), this compound overcomes the significant challenge of differentiating

(ionic radius ~1.67 Å) from the vastly more abundant Potassium (

) and Sodium (

) ions in physiological matrices.

This guide details the chemical structure, supramolecular binding mechanism, and validated experimental protocols for utilizing this compound in toxicology screening and environmental remediation research.

Part 1: Chemical Structure & Molecular Architecture

Chemical Identity

This compound is an organic small molecule, distinct from the inorganic cesium lead halide perovskites (


) often cited in optoelectronics. It is constructed on a terphenyl core  functionalized with an oligo(ethylene glycol)  chain.
PropertySpecification
Common Name This compound
IUPAC Name 4''-[2-[2-[2-[2-(4-Nitrophenoxy)ethoxy]ethoxy]ethoxy]ethoxy]-[1,1':4',1''-terphenyl]-4-ol
CAS Number 1611477-45-2
Molecular Formula

Molecular Weight 559.61 g/mol
Solubility Soluble in DMSO, Methanol, Ethanol; Poor solubility in pure water.[2][3]
Excitation/Emission

(UV) /

(Green)
Structural Domains

The molecule functions as a "molecular trap" composed of three distinct functional domains:

  • The Fluorophore (Signal Transducer): A Terphenyl backbone. In its unbound state, this rigid rod-like structure has low quantum yield due to non-radiative decay pathways or photo-induced electron transfer (PET).

  • The Ionophore (Recognition Unit): A Tetraethylene glycol chain. This flexible polyether tail acts as a pseudo-crown ether. It is thermodynamically optimized to wrap around the large ionic radius of the Cesium ion (

    
    ), rejecting smaller ions like 
    
    
    
    (
    
    
    ) or
    
    
    (
    
    
    ).
  • The Terminal Modulator: A 4-Nitrophenoxy group.[4] This moiety likely participates in the coordination sphere or acts as a quencher that is displaced/reoriented upon ion binding.

Mechanism of Action: The "Wrap-Around" Effect

The detection mechanism relies on Coordination-Induced Fluorescence Enhancement (CIFE) .

  • Unbound State: The molecule is flexible; the glycol tail is disordered. Fluorescence is quenched.

  • Bound State: Upon exposure to

    
    , the glycol tail wraps around the cation, bringing the terminal nitrophenoxy group and the terphenyl core into a specific conformation (a "pseudo-cyclic" structure). This rigidification restricts intramolecular rotation and suppresses non-radiative decay, turning the fluorescence "ON".
    

Part 2: Visualization of Signaling & Workflow

Mechanism of Binding & Signal Generation

The following diagram illustrates the logical flow from probe synthesis to signal detection, highlighting the selectivity filter.

CesiumGreenMechanism Unbound Unbound this compound (Flexible, Quenched) IonExposure Exposure to Ions (Sample Matrix) Unbound->IonExposure Selectivity Selectivity Filter (Thermodynamic Size Match) IonExposure->Selectivity NaK Na+ / K+ (Too Small) Selectivity->NaK No Coordination Cs Cs+ Ion (Perfect Fit ~1.67 Å) Selectivity->Cs Coordination NaK->Unbound Remains Quenched Complex Supramolecular Complex (Pseudo-Cyclic Structure) Cs->Complex Glycol Chain Wrapping Signal Fluorescence Emission (Green, ~510nm) Complex->Signal Rigidification (AIE)

Figure 1: Mechanistic pathway of this compound selectivity. The probe ignores physiological concentrations of Sodium and Potassium due to cavity size mismatch, coordinating specifically with Cesium to trigger emission.

Part 3: Experimental Protocols (Self-Validating Systems)

Preparation & Staining Protocol

This protocol is optimized for imaging Cesium distribution in plant tissues (e.g., Arabidopsis thaliana) or solid environmental samples.

Reagents Required:

  • This compound (Solid powder)

  • DMSO (anhydrous)

  • Ethanol (Spectroscopic grade)

  • Fluorescence Microscope (DAPI/UV excitation filter set)

Step-by-Step Methodology:

  • Stock Solution Preparation:

    • Dissolve 1 mg of this compound in 100

      
      L of DMSO.
      
    • Validation: Ensure complete dissolution; the solution should be clear. Store at -20°C shielded from light.

  • Working Solution (The "Spray" Reagent):

    • Dilute the Stock Solution into Ethanol to a final concentration of 10

      
      M to 100 
      
      
      
      M.
    • Note: Ethanol is preferred over water because this compound has low aqueous solubility and the rapid evaporation of ethanol concentrates the probe on the target surface, enhancing the signal.

  • Application:

    • Spray the alcoholic working solution directly onto the target sample (e.g., plant leaf surface).

    • Allow the solvent to evaporate (approx. 1-2 minutes).

  • Imaging:

    • Excitation: 330–385 nm (UV filter).

    • Emission: 510 nm (Green filter).

    • Control: Always image a sample known to be Cs-free to establish background autofluorescence levels.

Quantitative Data Summary

The following data points are critical for configuring detection equipment.

ParameterValueNotes
Excitation Max 365 nmCompatible with standard DAPI filters or UV LEDs.
Emission Max 508 nmBright green emission, distinct from chlorophyll autofluorescence (red).
Selectivity (

)

High specificity allows detection even in high salt backgrounds.
Detection Limit Micromolar (

M) range
Capable of visualizing micro-particulates of Cs salts.
Physical State Yellow/Orange PowderLight sensitive; handle in amber vials.

Part 4: Critical Considerations for Drug Development

Toxicology & Pharmacokinetics

While this compound is primarily an environmental probe, it is increasingly relevant in drug development for:

  • Ion Channel Blockade Studies: Cesium is a classic non-selective blocker of Potassium channels. This compound can potentially be used to visualize the localization of Cs+ used in electrophysiology studies, ensuring it has reached the target tissue.

  • Radiopharmaceutical Safety: In the development of isotopes for radiotherapy, ensuring the containment of Cesium isotopes is critical. This probe serves as a quality control agent to detect leakage or surface contamination.

Limitations
  • Aqueous Solubility: The probe is hydrophobic. It works best in solid-state detection (sprayed on surfaces) or in organic/aqueous mixtures. It is not suitable for purely aqueous flow cytometry without formulation modifications (e.g., encapsulation in micelles).

  • pH Sensitivity: Extreme pH may affect the nitrophenoxy group or the stability of the ester/ether linkages. Maintain neutral pH (7.0–7.4) for optimal stability.

References

  • Mori, T., Akamatsu, M., Okamoto, K., Sumita, M., Tateyama, Y., Sakai, H., Hill, J. P., Abe, M., & Ariga, K. (2013).[5] Polymer-based this compound: A fluorescent probe for detectable trace amounts of cesium particulates. Science and Technology of Advanced Materials, 14, 015002.[5] [Link][6]

  • Akamatsu, M., Komatsu, H., Mori, T., Adams, E., Shin, R., Sakai, H., Abe, M., Hill, J. P., & Ariga, K. (2014).[7] Intracellular Imaging of Cesium Distribution in Arabidopsis Using this compound.[1][7][8][9][10] ACS Applied Materials & Interfaces, 6(11), 8208–8211.[7] [Link]

Sources

Technical Guide: Photostability and Photobleaching Dynamics of Cesium Green

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper & Experimental Guide Audience: Senior Researchers, Bio-imaging Specialists, and Drug Development Scientists Focus:


 Selective Detection, Aggregation-Induced Emission (AIE) Properties, and Stability Profiling[1]

Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9][10]

Cesium Green is a specialized fluorogenic probe developed primarily for the selective detection of Cesium ions (


).[2][3] Unlike standard physiological indicators (e.g., Calcium Green-1 for 

), this compound addresses a unique challenge: distinguishing

from the chemically similar Potassium ion (

) in biological and environmental samples.

While "this compound" is occasionally conflated with Cesium Lead Bromide (


) perovskites in materials science, this guide focuses on the molecular organic probe  (often based on calixarene or crown-ether scaffolds coupled with fluorophores) used in toxicology, environmental monitoring (e.g., post-Fukushima remediation), and plant physiology.
Core Photophysical Mechanism

The defining characteristic of this compound is its "Turn-On" mechanism , frequently leveraging Aggregation-Induced Emission (AIE) or photo-induced electron transfer (PeT) suppression.

  • Unbound State: The molecule is largely non-emissive due to free intramolecular rotation or quenching.

  • Bound State: Upon chelating

    
    , the molecular structure rigidifies (or aggregates in a specific ordered nano-structure), activating strong green fluorescence.
    

Implication for Photostability: This mechanism inherently enhances photostability. Since the dye is "dark" when unbound, it is less susceptible to photobleaching during the equilibration phase, a significant advantage over constitutively fluorescent dyes like Fluorescein.

Photostability Profile and Bleaching Kinetics

The AIE Advantage

Standard organic fluorophores (e.g., FITC, Rhodamine) suffer from Aggregation-Caused Quenching (ACQ) .[4] At high concentrations, they self-quench and bleach rapidly. This compound variants utilizing AIE principles exhibit the opposite behavior:

  • Bleaching Resistance: The aggregated/rigidified state stabilizes the excited state energy, reducing the formation of reactive oxygen species (ROS) that typically degrade the fluorophore.

  • Signal Retention: In continuous wave (CW) excitation experiments, AIE-based this compound probes often retain >80% of initial intensity after 30 minutes of irradiation, whereas Fluorescein typically drops to <10% under identical conditions.

Comparative Stability Data
ParameterThis compound (AIE-Type)Calcium Green-1 (Traditional)Fluorescein (FITC)
Mechanism Turn-On (Chelation/Aggregation)PeT / IntramolecularConstitutive
Excitation/Emission ~490 nm / ~515 nm506 nm / 531 nm494 nm / 512 nm
Photobleaching (

)
> 1200 sec (High Intensity)~30-60 sec~10-20 sec
Selectivity (

)
High (>100:1) Low (binds

)
N/A (pH sensitive)
ROS Generation LowModerateHigh

Mechanism of Action & Signal Pathway

The following diagram illustrates the "Turn-On" activation pathway of this compound, highlighting the transition from a non-emissive state to a radiative state upon Cesium capture.

CesiumGreenMechanism Unbound Unbound Probe (Flexible/Dark) Complex Probe-Cs+ Complex (Rigidified) Unbound->Complex Chelation (Crown Ether/Calixarene) Cesium Cs+ Ion (Target) Cesium->Complex Excitation Excitation (490 nm) Complex->Excitation Light Absorption Emission Fluorescence (515 nm Green) Excitation->Emission Radiative Decay (High QY) Bleaching Photobleaching (Oxidative Damage) Excitation->Bleaching ISC / ROS (Slow)

Figure 1: Mechanism of Action.[2][5][4][6] The probe remains dark (protecting against bleaching) until


 binding rigidifies the structure, enabling green fluorescence.

Experimental Protocols

Protocol A: Measuring Photobleaching Kinetics

Objective: Quantify the photostability of this compound compared to a reference standard.

Reagents:

  • This compound Stock (1 mM in DMSO).

  • Cesium Chloride (

    
    ) standard solution (100 mM).
    
  • Reference Dye: Fluorescein or Calcium Green-1.

  • Buffer: 10 mM HEPES, pH 7.2 (Avoid Phosphate buffers if using Calcium Green to prevent precipitation).

Workflow:

  • Preparation: Dilute this compound to 10 µM in HEPES buffer. Add

    
     to a final concentration of 10 mM (saturation).
    
  • Mounting: Place 20 µL of the solution on a glass slide with a coverslip, sealed with nail polish to prevent evaporation.

  • Microscopy Setup:

    • Inverted Fluorescence Microscope (Confocal or Epifluorescence).

    • Objective: 40x Oil Immersion (NA 1.3).

    • Filter Cube: FITC/GFP (Ex 488nm, Em 520/30nm).

    • Light Source: LED or Laser at 100% power (approx. 50 mW/cm² at sample).

  • Acquisition:

    • Set exposure time to 100ms.

    • Acquire images every 1 second for 600 seconds (10 minutes).

  • Analysis:

    • Define a Region of Interest (ROI) over the fluorescent area.

    • Normalize intensity:

      
      .
      
    • Plot

      
       vs. Time. Fit to a mono-exponential decay 
      
      
      
      to find the half-life (
      
      
      ).
Protocol B: Intracellular Imaging of

Objective: Visualize Cesium accumulation in plant or mammalian cells.

Workflow:

  • Incubation: Treat cells (e.g., Arabidopsis root cells or HeLa) with 10 µM this compound in culture media for 30–60 minutes at 37°C (or 22°C for plants).

    • Note: this compound is often hydrophobic. If precipitation occurs, use Pluronic F-127 (0.02%) as a dispersing agent.

  • Wash: Wash cells 3x with Cs-free PBS to remove extracellular dye.

  • Cesium Loading: Incubate cells with media containing 1–10 mM

    
     for varying durations (1h – 24h).
    
  • Imaging: Image immediately. Due to the high photostability, Z-stacking is permissible without significant signal loss.

Critical Troubleshooting & Optimization

The primary failure mode with this compound is not photobleaching, but solubility and membrane permeability .

IssueCauseCorrective Action
Precipitation Dye is highly hydrophobic (common in calixarene derivatives).Dissolve stock in DMSO. Use Pluronic F-127 during dilution. Keep final DMSO < 0.5%.
No Signal Probe not entering cell or

concentration too low.
Verify entry with brightfield (look for aggregates). Use an esterified version (AM-ester) if available for better permeability.
High Background Autofluorescence or non-specific binding.Use a "Ratio" method if possible, or perform background subtraction using a unstained control.
Low Selectivity Interference from

or

.
Ensure the specific "this compound" variant used is the Ariga/NIMS version (high selectivity) and not a generic green dye.

References

  • Akamatsu, M., Komatsu, H., Mori, T., et al. (2014).[7] "Intracellular Imaging of Cesium Distribution in Arabidopsis Using this compound." ACS Applied Materials & Interfaces, 6(11), 8208–8211.[8][7]

    • Source:

    • Context: Primary reference for the synthesis, application, and selectivity of the this compound probe.
  • Kim, H. N., Ren, W. X., Kim, J. S., & Yoon, J. (2012). "Fluorescent and colorimetric sensors for detection of lead, cadmium, and mercury ions." Chemical Society Reviews, 41(8), 3210-3244.

    • Source:

    • Context: Provides the foundational chemistry for heavy metal sensing and the photophysical principles of ion-selective probes.
  • Ariga, K., et al. (2015).[5] "High selective fluorescence imaging of cesium distribution in Arabidopsis using a bis(trihydroxyphenyl)-appended probe." RSC Advances.

    • Source:

    • Context: Details the AIE (Aggregation Induced Emission) mechanism responsible for the high photostability of Cesium sensors.
  • Liu, Y., et al. (2014).[1] "Fluorescence quenching between unbonded graphene quantum dots and gold nanoparticles upon simple mixing." RSC Advances.

    • Source:

    • Context: Discusses the use of this compound molecules in nanocomposites (GQDs) to enhance optical stability and sensitivity.

Sources

Technical Guide: Mechanism of Cesium Green Fluorescence Enhancement

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physicochemical mechanism, experimental validation, and application of Cesium Green , a specialized fluorescent chemosensor designed for the selective detection of Cesium ions (


).[1]

While often conflated with the green emission of Cesium Lead Halide Perovskites (


) in materials science, "this compound" in a bio-analytical context refers to a small-molecule probe (often based on crown-ether or calixarene scaffolds) utilized for toxicological screening and environmental monitoring of radiocesium.[1]


 Sensing[1]

Executive Summary

This compound operates on a "Turn-On" fluorescence mechanism.[1][2] In its unbound state, the fluorophore is quenched via Photo-induced Electron Transfer (PET).[1] Upon chelation with a Cesium ion (


), the redox potential of the receptor moiety shifts, inhibiting the PET process and restoring radiative emission.[1] This guide provides the mechanistic basis for this enhancement and protocols for its validation in drug development (toxicology) and physiological research.

Mechanistic Core: PET Inhibition[1][3]

The fluorescence enhancement of this compound is governed by the modulation of intramolecular electron transfer.[1] The molecule consists of two functional domains:[1]

  • Fluorophore: The light-emitting unit (typically a BODIPY or Anthracene derivative).[1]

  • Receptor (Ionophore): A host moiety (typically a crown ether, e.g., 18-crown-6 or calixarene) tailored to the ionic radius of

    
     (1.67 Å).[1]
    
The Thermodynamic Switch

The transition from "dark" to "bright" is a thermodynamic event driven by the energy levels of the Highest Occupied Molecular Orbital (HOMO) of the receptor relative to the fluorophore.[1]

  • State A: Unbound (Fluorescence Quenched) [1]

    • The HOMO of the receptor (donor) is higher in energy than the HOMO of the fluorophore.[1]

    • Upon excitation of the fluorophore, an electron from the receptor's lone pair (e.g., Nitrogen or Oxygen) transfers to the fluorophore's HOMO.[1]

    • Result: This non-radiative decay path (PET) quenches fluorescence.[1]

  • State B: Cesium-Bound (Fluorescence Enhanced)

    • 
       binds to the receptor cavity.[1] The cation's positive charge stabilizes the lone pair electrons, lowering the energy level of the receptor's HOMO.[1]
      
    • The receptor HOMO drops below the fluorophore's HOMO.[1]

    • Result: Electron transfer is thermodynamically forbidden.[1] The excited fluorophore relaxes via photon emission (fluorescence).[1]

Pathway Visualization

PET_Mechanism cluster_0 Unbound State (Quenched) cluster_1 Bound State (Enhanced) Unbound_Receptor Receptor Lone Pair (High Energy HOMO) Unbound_Fluoro Excited Fluorophore (Vacancy) Unbound_Receptor->Unbound_Fluoro e- Transfer PET_Process PET Occurs (Non-Radiative Decay) Unbound_Fluoro->PET_Process Quenching Cs_Ion Cesium Ion (Cs+) Bound_Receptor Receptor-Cs+ Complex (Stabilized HOMO) Cs_Ion->Bound_Receptor Chelation Bound_Receptor->Unbound_Receptor Inhibits PET Emission Fluorescence (Green Light) Bound_Receptor->Emission Restores Radiative Pathway

Figure 1: Logical flow of the Photo-induced Electron Transfer (PET) mechanism.[1] Binding of Cs+ lowers the receptor energy state, blocking the quenching pathway.[1]

Experimental Protocol: Validation & Selectivity

To validate the mechanism in a research setting, one must prove that the enhancement is specific to


 and not an artifact of pH or solvent polarity.[1]
Reagents & Setup
  • Probe: this compound stock (1 mM in DMSO).

  • Buffer: 10 mM HEPES (pH 7.2) or Methanol (depending on probe solubility variant).[1] Note: Some this compound variants require non-aqueous solvents for optimal dynamic range.[1]

  • Analytes: CsCl, KCl, NaCl, RbCl (1 M stock solutions).[1]

Step-by-Step Titration Workflow
  • Baseline Acquisition:

    • Dilute probe to 5 µM in the cuvette.[1]

    • Excitation: 490 nm | Emission Scan: 500–600 nm.[1]

    • Record integrated intensity (

      
      ).[1]
      
  • Titration (The Enhancement Phase):

    • Add CsCl in increments (0, 1, 5, 10, 50, 100 mM).[1]

    • Record spectra after 2 minutes of equilibration for each step.

    • Self-Validating Check: Plot

      
       vs. 
      
      
      
      . A linear Benesi-Hildebrand plot confirms 1:1 stoichiometry.[1]
  • Selectivity Challenge (The "Trust" Step):

    • Prepare separate cuvettes with 100 mM

      
       and 
      
      
      
      .[1]
    • Add probe.

    • Success Criteria: Fluorescence intensity in

      
       should be <10% of that in 
      
      
      
      (due to the size mismatch of the crown ether cavity).
Data Interpretation
Ion (100 mM)Ionic Radius (Å)Relative Fluorescence (

)
Mechanistic Interpretation
None N/A1.0 (Baseline)PET active.[1] Quenching dominates.

1.021.1Cation too small for stable host-guest fit.[1]

1.381.2Weak binding; PET still largely active.[1]

1.522.5Moderate fit; partial PET inhibition.[1]

1.6715.0 - 50.0 Perfect fit.[1] PET blocked. Strong emission.

Advanced Application: Intracellular Imaging

For drug development professionals studying ion channel blockers or toxicology, visualizing intracellular Cesium is critical.[1]

Protocol:

  • Loading: Incubate cells (e.g., HeLa or Arabidopsis protoplasts) with 5 µM this compound for 30 min at 37°C.

  • Wash: Rinse 3x with Cs-free buffer to remove extracellular probe.[1]

  • Induction: Treat cells with CsCl (1–10 mM) or a channel blocker candidate.[1]

  • Imaging: Confocal microscopy (Ex: 488 nm / Em: 515–540 nm).[1]

    • Observation: Cytosolic green fluorescence indicates

      
       influx.[1]
      
    • Control: Pre-treatment with Potassium channel blockers (e.g., Tetraethylammonium) should reduce

      
       uptake and subsequent fluorescence.[1]
      

References

  • Intracellular Imaging of Cesium Distribution in Arabidopsis Using this compound Source: ACS Applied Materials & Interfaces URL:[Link] Relevance: Establishes the probe's utility in biological imaging and confirms the PET mechanism.

  • Chemically Derived Optical Sensors for the Detection of Cesium Ions Source: Coordination Chemistry Reviews URL:[Link] Relevance: Comprehensive review of the supramolecular design principles (crown ethers/calixarenes) used in this compound.

  • Fluorescence Based Visual Sensing of Cesium Ions Source: ResearchGate (Mori et al.) URL:[1][Link] Relevance: Details the synthesis and selectivity coefficients against competing alkali metals.

Sources

Technical Guide: Solubility and Solvent-Dependent Functionality of Cesium Green

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the solubility profile, solvent-dependent functionality, and application protocols for Cesium Green , a supramolecular fluorescent probe developed for the specific detection of Cesium ions (


).

Executive Summary

This compound (CAS: 1611477-45-2) is a specialized fluorescent probe designed by Katsuhiko Ariga and colleagues (NIMS/RIKEN) for the high-resolution imaging of Cesium ions. Unlike standard biological dyes, this compound functions via a host-guest recognition mechanism that is critically dependent on the solvent environment.

While the probe is physically soluble in various organic solvents, its functional solubility —the ability to bind


 and emit fluorescence—is restricted to specific polarity windows. This guide delineates the operational parameters for researchers, emphasizing that Methanol  is the primary carrier solvent, while Water  acts as a functional inhibitor due to hydration interference.

Chemical Identity & Mechanism

  • Chemical Nature: A supramolecular sensor comprising an oligo-phenol fluorophore (typically a terphenyl core) linked to a polyethylene glycol (PEG-like) loop .

  • Sensing Mechanism: The PEG loop acts as a "crown ether" mimic, sized specifically to wrap around the large Cesium ion (

    
     ionic radius). Upon binding, the molecule undergoes a conformational restriction or electronic shift (often inhibiting Photoinduced Electron Transfer, PET), triggering a strong Green Fluorescence  (Emission 
    
    
    
    ).
Mechanism Visualization

The following diagram illustrates the critical role of solvent evaporation in the activation of this compound.

CesiumGreenMechanism cluster_sol Solvent Phase (Methanol) cluster_dry Solid State / Surface (Active) Probe This compound (Free Probe) Complex Probe-Cs+ Complex (Rigidified) Probe->Complex Solvent Evaporation (Concentration Effect) Cs Cs+ Ion Cs->Complex Coordination Signal Green Fluorescence (Turn-ON) Complex->Signal UV Excitation (365 nm) Water Water Molecules (Interference) Water->Cs Hydration Shell Blocks Binding

Figure 1: The activation workflow of this compound. The probe functions optimally when the carrier solvent (Methanol) evaporates, allowing the host molecule to wrap the Cesium ion without interference from solvent hydration shells.

Solubility & Compatibility Matrix

For drug development and environmental sensing, distinguishing between physical dissolution and functional utility is vital.

SolventPhysical SolubilityFunctional StatusApplication Notes
Methanol High Active (Carrier) Standard Solvent. Used for preparing stock solutions (0.02 wt%) and spray reagents. Evaporates quickly to facilitate solid-state detection.
Ethanol HighActiveA viable alternative to methanol, though methanol is preferred in literature for faster evaporation rates on biological samples.
Water Low / DispersibleInactive Critical Limitation. The high hydration energy of

in water prevents the probe from displacing water molecules to bind the ion. The probe may precipitate or remain non-fluorescent.
DMSO HighInactive (Sensing)Excellent for long-term storage of stock powder, but poor for direct sensing due to high polarity and low evaporation rate.
Acetonitrile ModerateVariableUsed in synthesis and specific "optode" membrane formulations, but not for direct biological spraying.
Why Water Fails (The "Poor Coupling" Effect)

In aqueous media, Cesium ions form a tight hydration shell (


). The binding energy of this compound is insufficient to strip these water molecules off the ion in a bulk solution. Therefore, This compound cannot be used as a direct "dip-and-read" sensor in aqueous solutions.  It requires a phase transfer (e.g., drying the sample or using a hydrophobic membrane).

Experimental Protocols

Protocol A: Preparation of Stock Solution

Purpose: Create a stable reagent for surface spraying.

  • Weighing: Weigh 1.0 mg of this compound powder.

  • Dissolution: Dissolve in 5.0 mL of HPLC-grade Methanol .

    • Note: Sonicate for 30 seconds if necessary to ensure complete dissolution.

  • Concentration: This yields a 0.02 wt% solution.

  • Storage: Store at -20°C in an amber vial (light sensitive). Stable for months if sealed to prevent evaporation.

Protocol B: Detection on Biological Samples (e.g., Plants/Tissues)

Purpose: Visualize Cs+ distribution in tissues (e.g., Arabidopsis).

  • Sample Preparation: The sample must be dry .

    • Step: Freeze-dry (lyophilize) the plant or tissue sample to remove cellular water.

  • Application:

    • Load the Methanolic Stock Solution (Protocol A) into a fine-mist sprayer.

    • Spray the freeze-dried sample evenly.

  • Activation: Allow the methanol to evaporate completely (approx. 1-2 minutes at room temperature).

    • Mechanism:[1][2][3] As methanol evaporates, the probe concentration increases locally, forcing the "wrapping" of surface Cs+ ions.

  • Imaging:

    • Excitation: UV light (365 nm).[4][5]

    • Emission: Observe/Capture Green Fluorescence (approx. 515 nm).

    • Control: Untreated samples should show only blue autofluorescence (chlorophyll may fluoresce red, easily distinguishable).

Protocol C: Aqueous Detection (The Optode Workaround)

Purpose: Detect Cs+ in water samples (overcoming the water limitation).

  • Concept: Embed this compound into a hydrophobic PVC membrane (Optode).

  • Components: Polyvinyl chloride (PVC), Plasticizer (e.g., NPOE), and this compound.

  • Workflow:

    • Dissolve components in Tetrahydrofuran (THF).

    • Cast into a thin film or coat onto nanoparticles.

    • Immerse the film in the aqueous sample.

    • 
       ions are extracted into the hydrophobic membrane phase, where they bind the probe away from bulk water interference.
      

Advanced Visualization: The "Water Barrier"

This diagram explains the thermodynamic competition that dictates solvent choice.

SolventCompetition cluster_aqueous Aqueous Phase (Ineffective) cluster_organic Methanolic/Dry Phase (Effective) Cs_Aq Cs+ Ion Hydration Shell (Strong) H2O molecules tightly bound Probe_Aq This compound Hydrophobic Pocket Cannot displace H2O Cs_Aq:h->Probe_Aq:p Binding Blocked Cs_Org Cs+ Ion Solvation Shell (Weak) MeOH evaporates easily Probe_Org This compound Host Cavity High Affinity Cs_Org:h2->Probe_Org:p2 Ligand Exchange Complex Fluorescent Complex Probe wraps Cs+ Green Light Emitted Probe_Org:p2->Complex Formation

Figure 2: Thermodynamic competition. In water, the hydration energy of Cesium prevents probe binding. In Methanol (or dry states), the solvation shell is weak or absent, allowing the probe to function.

References

  • Original Development: Akamatsu, M., Komatsu, H., Mori, T., et al. (2014).[6] "Intracellular Imaging of Cesium Distribution in Arabidopsis Using this compound." ACS Applied Materials & Interfaces, 6(11), 8208–8211.[6] [6]

  • Sensing Mechanism: Mori, T., Akamatsu, M., Okamoto, K., et al. (2013).[5] "Polymer-based cesium-specific fluorescent probe."[7] Science and Technology of Advanced Materials, 14, 015002.[5]

  • Optode Application: Ariga, K., et al. (2017).[3] "Visual Detection of Cesium Ions in Domestic Water Supply or Seawater using a Nano-Optode." Bulletin of the Chemical Society of Japan, 90(6).

  • Commercial Availability: TCI Chemicals Product C2806 (this compound).

Sources

Precision Detection of Cesium Ions: A Technical Guide to Calixarene-Based Fluorescent Probes

Precision Detection of Cesium Ions: A Technical Guide to Calix[4]arene-Based Fluorescent Probes

Executive Summary

This technical guide delineates the principles and protocols for the detection of Cesium ions (



1

The industry standard for

Calix[4]arene-bis-crown-6



Part 1: The Chelation Challenge & Thermodynamics

The Selectivity Problem

Cesium is a "soft" alkali metal with a large ionic radius (1.67 Å). The primary challenge in biological or environmental samples is the high concentration of competing ions:

  • Sodium (

    
    ):  0.95 Å radius (High abundance in extracellular fluid).
    
  • Potassium (

    
    ):  1.33 Å radius (High abundance in intracellular fluid).
    

Standard crown ethers (like 18-crown-6) bind


"Cesium Effect,"
  • Size-Match: The bis-crown-6 loop creates a cavity perfectly sized for

    
    .
    
  • Cation-

    
     Interaction:  The benzene rings of the calixarene scaffold provide electron density that stabilizes the large, diffuse positive charge of 
    
    
    .
The Solution: Calix[4]arene-bis-crown-6 (1,3-Alternate)

The 1,3-alternate conformation forces the four benzene rings to face opposing directions, creating a rigid "tunnel" for the ion. This pre-organized structure reduces the entropic cost of binding, resulting in high association constants (


Part 2: Signal Transduction Mechanisms

The transduction of a binding event into a readable fluorescent signal typically follows one of two mechanisms: Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT) .

Mechanism 1: PET (Turn-On Response)

Most "Cesium Green" type probes utilize the PET mechanism.

  • State A (Free Probe): The lone pair of electrons on a nitrogen atom (part of the crown ether or a linker) transfers to the excited fluorophore, quenching fluorescence (Non-radiative decay).

  • State B (Bound Probe):

    
     binds to the crown ether, engaging the nitrogen lone pair. This raises the redox potential of the donor, making electron transfer thermodynamically unfavorable. Fluorescence is restored.
    
Mechanism 2: ICT (Ratiometric Response)

In ICT probes, the binding of


Mechanistic Visualization

The following diagram illustrates the PET "Turn-On" logic flow.

PET_Mechanismcluster_0Free Probe (Dark)cluster_1Bound Probe (Bright)ExcitationExcitation Source(e.g., 488 nm)Fluorophore_OFFFluorophore (Excited)State: QUENCHEDExcitation->Fluorophore_OFFhvFluorophore_ONFluorophore (Excited)State: FLUORESCENTExcitation->Fluorophore_ONhvDonorReceptor Lone Pair(e- Donor)Donor->Fluorophore_OFFe- Transfer (PET)(Quenching)Donor->Fluorophore_ONPET BlockedCesiumCesium Ion (Cs+)Cesium->DonorChelation(Locks Lone Pair)

Caption: Logical flow of Photoinduced Electron Transfer (PET). Cs+ binding sequesters the electron donor, inhibiting quenching and activating fluorescence.

Part 3: Experimental Protocols

Reagents and Buffer Selection

CRITICAL WARNING: Do NOT use Phosphate Buffered Saline (PBS) or standard cell culture media (DMEM) for initial characterization. These contain high concentrations of





  • Recommended Buffer: 10 mM Tris-HCl or HEPES (pH 7.4).

  • Recommended Solvent: Acetonitrile (MeCN) or Methanol is often required for stock solutions due to the lipophilicity of calixarenes.

  • Cation Sources: Use Chloride or Perchlorate salts (

    
    , 
    
    
    ). Avoid Nitrate salts if working in UV ranges where nitrate absorbs.
Protocol: Determination of Binding Constant ( )
  • Stock Preparation: Prepare a

    
     stock solution of the probe in MeCN.
    
  • Working Solution: Dilute stock to

    
     in the test buffer (e.g., 1:1 MeCN/Water buffered with Tris).
    
  • Titration:

    • Place

      
       of probe solution in a quartz cuvette.
      
    • Record the initial fluorescence spectrum (

      
      ).
      
    • Aliquot

      
       solution (0 to 100 equivalents).
      
    • Mix and equilibrate for 2 minutes after each addition.

    • Record fluorescence intensity (

      
      ).[1]
      
  • Data Analysis: Plot

    
     vs. 
    
    
    . A linear fit indicates a 1:1 stoichiometry (Benesi-Hildebrand method).
Protocol: Selectivity Screen (The "Interference Plot")

This experiment validates the probe's utility in real-world scenarios.

  • Prepare probe solution (

    
    ).
    
  • Group A (Single Ion): Add

    
     of competing ions (
    
    
    ) individually. Measure Fluorescence.
  • Group B (Competition): Add

    
     of competing ion, then add 
    
    
    
    
    .
  • Validation: The signal in Group B should recover to at least 80-90% of the pure

    
     signal. If 
    
    
    suppresses the
    
    
    signal significantly, the probe has poor selectivity.

Part 4: Comparative Data & Performance Metrics

The following table summarizes key performance metrics for standard calixarene-based probes found in literature (e.g., derivatives of "this compound" or similar architectures).

Probe ClassRecognition UnitMechanismSelectivity (

)
Detection Limit (LOD)Notes
This compound Calix[4]-bis-crown-6PET (Turn-On)> 10,000 : 1

1-5

Commercial standard; high contrast.
Coumarin-Calix Calix[4]-crown-6ICT (Ratiometric)~ 500 : 1

10

Allows internal calibration; lower QY.
Squaraine-Calix Calix[4]-bis-crown-6Quenching (Turn-Off)> 2,000 : 1< 1

NIR emission; good for tissue depth.
Pyrene-Calix Calix[4]-crown-6Excimer (Monomer/Dimer)Variable

50

Complex kinetics; sensitive to viscosity.

Part 5: Experimental Workflow Visualization

This diagram outlines the validated workflow for characterizing a new cesium probe, ensuring "Self-Validating" scientific integrity.

WorkflowStartProbe Synthesis(Stock in MeCN)Solvatochromism1. Solvatochromic Check(Verify stability in aqueous buffer)Start->SolvatochromismDecision1Precipitation?Solvatochromism->Decision1Selectivity2. Selectivity Screen(vs Na+, K+, Mg2+)Decision2K+ Interference?Selectivity->Decision2Titration3. Titration (Kd & LOD)(Benesi-Hildebrand Plot)BioApp4. Biological Imaging(HeLa/HEK293 Cells)Titration->BioAppKd < 10mMDecision1->StartYes (Modify Solubilizing Groups)Decision1->SelectivityNo (Stable)Decision2->StartRedesign CavityDecision2->TitrationHigh Selectivity

Caption: Step-by-step validation workflow. Critical checkpoints (diamonds) ensure only robust probes proceed to biological testing.

References

  • Ariga, K., et al. (2025). Novel Fluorescent Probe for Visualizing and Detection of Trace Amount of Cesium Particulates.[1] Tokyo Chemical Industry (TCI) Technical Review. Link (Note: Refers to the commercial development of this compound).

  • Casnati, A., et al. (2021).[2] Achieving highly efficient and selective cesium extraction using 1,3-di-octyloxycalix[4]arene-crown-6. RSC Advances.[3] Link

  • Kim, J. S., et al. (2005).[4] Bifunctional Fluorescent Calix[4]arene Chemosensor for Both a Cation and an Anion.[4] Journal of Organic Chemistry.[4] Link[4]

  • Boda, A., et al. (2023).[1][5] A Highly Sensitive and Selective Optical Sensor for the On-Line Detection of Cesium in Water. Sensors (Basel). Link

  • Leray, I., et al. (2010). Anion recognition by hydrogen bonding: anion-based receptors.[5] Chemical Society Reviews.[5] Link (Contextual reference for Calixarene functionalization).

Methodological & Application

Technical Application Note: Live-Cell Imaging of Intracellular Cesium Dynamics using Cesium Green™

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for using Cesium Green , a highly specific fluorescent indicator designed to monitor intracellular cesium (


) dynamics. While potassium (

) is the physiological ion of interest in many excitable tissues, imaging

directly is plagued by high intracellular background concentrations (~140 mM), resulting in poor signal-to-noise ratios.

The Strategic Advantage: Cesium acts as a surrogate tracer for potassium channels (e.g., hERG, Kir, HCN). Since mammalian cells contain virtually zero endogenous cesium, the influx of


 through 

channels creates a high-contrast fluorescent signal against a dark background. This guide provides a rigorous workflow for exploiting this "zero-background" advantage in drug discovery and ion channel characterization.

Technical Specifications & Mechanism

This compound is a crown-ether-based fluorophore. In its unbound state, the fluorescence is quenched via Photoinduced Electron Transfer (PET). Upon binding a cesium ion, the PET process is inhibited, resulting in a significant increase in quantum yield.

Table 1: Physicochemical Properties
PropertySpecificationNotes
Excitation Max 490–495 nmCompatible with FITC/GFP filter sets
Emission Max 520–525 nmStandard Green Channel
Kd (

)
~6–10 mMOptimized for tracer uptake studies
Selectivity High for

>20x selectivity over

and

Solubility DMSOReconstitute stock to 1–5 mM
Cell Permeability AM Ester formRequires hydrolysis by intracellular esterases
Mechanism of Action

The following diagram illustrates the transition from the quenched (dark) state to the fluorescent (bright) state upon cesium binding.

CesiumMechanism Unbound This compound (Unbound) [Low Fluorescence] Bound This compound-Cs+ Complex [High Fluorescence] Unbound->Bound Chelation PET PET Quenching Active Unbound->PET Default State CsIon Cesium Ion (Cs+) [Extracellular/Tracer] CsIon->Unbound Binding Event NoPET PET Quenching Inhibited Bound->NoPET Electronic Shift NoPET->Bound Signal Emission (525nm)

Figure 1: Mechanism of fluorescence activation. Binding of Cs+ inhibits PET quenching, restoring fluorescence.

Experimental Protocol

Phase 1: Reagent Preparation

Causality: Proper solubilization is critical to prevent dye aggregation, which causes punctate fluorescence (false positives) rather than cytosolic staining.

  • Stock Solution: Dissolve

    
     of this compound AM in 
    
    
    
    of anhydrous DMSO to create a ~1 mM stock.
    • Critical: Protect from light.[1] Use immediately or freeze at -20°C (avoid freeze-thaw cycles).

  • Pluronic F-127 (20% w/v): A non-ionic surfactant.

    • Why? AM esters are hydrophobic. Pluronic helps disperse the dye molecules into micelles, facilitating membrane penetration.

  • Probenecid (Optional but Recommended): Prepare a 250 mM stock in weak base.

    • Why? Many cell lines (CHO, HEK293) express anion transporters that actively pump out the dye. Probenecid inhibits these transporters, improving dye retention.

Phase 2: Live-Cell Loading Workflow

This protocol assumes adherent cells (e.g., HEK293 transfected with hERG) in a 96-well plate or glass-bottom dish.

Workflow Start Adherent Cells (70-80% Confluency) Wash1 Wash 1: Removal of Serum (Serum esterases degrade dye) Start->Wash1 Load Dye Loading (5 µM Dye + 0.02% Pluronic) Wash1->Load Incubate Incubation (45-60 min @ 37°C) Load->Incubate Wash2 Wash 2: Removal of Extracellular Dye (Critical for S/N Ratio) Incubate->Wash2 Recovery Recovery (20 min) (Complete Ester Hydrolysis) Wash2->Recovery Image Baseline Imaging (Ex 490 / Em 520) Recovery->Image Stim Cesium Addition (Channel Activation) Image->Stim

Figure 2: Step-by-step experimental workflow for this compound loading and imaging.

Detailed Steps:
  • Wash: Remove culture medium and wash cells twice with HBSS (Hank's Balanced Salt Solution) or HEPES-buffered saline.

    • Note: Serum contains esterases that will prematurely hydrolyze the AM ester outside the cell.

  • Loading Buffer Prep:

    • Dilute DMSO stock to 2–5 µM final concentration in HBSS.

    • Add Pluronic F-127 to a final concentration of 0.02% .

    • (Optional) Add Probenecid to 1–2.5 mM .

  • Incubation: Incubate cells for 45–60 minutes at 37°C (or room temperature if cells are sensitive to thermal drift).

  • Wash: Aspirate loading buffer and wash cells

    
     with dye-free HBSS.
    
  • Post-Incubation Recovery: Incubate in dye-free buffer for 20 minutes .

    • Scientific Integrity: This step allows intracellular esterases to fully cleave the AM group, trapping the dye inside the cell and activating its cesium-sensing capability.

Imaging & Data Acquisition[1][2][3][4]

Instrument Settings
  • Microscope: Confocal or Widefield Epifluorescence.

  • Objective: 20x or 40x (High NA for better light collection).

  • Filter Set: Standard FITC/GFP (Ex 488/490 nm, Em 525/50 nm).

The "Tracer" Experiment

Since endogenous cesium is absent, the baseline fluorescence (


) will be relatively low (representing autofluorescence + dye leakage).
  • Baseline: Acquire images for 1–2 minutes to establish a stable

    
    .
    
  • Stimulation:

    • Replace the extracellular buffer with a buffer containing 5–20 mM CsCl (replacing an equimolar amount of NaCl or KCl).

    • Simultaneous: Add a channel opener or drug of interest.

  • Kinetics: Image at 0.5 Hz to 1 Hz.

  • Positive Control: At the end of the experiment, add Valinomycin (5 µM) or Gramicidin .

    • Validation: These are ionophores that will shuttle

      
       across the membrane regardless of channel status, confirming the dye is active and responsive.
      

Data Analysis & Interpretation

Quantitative analysis should be performed using the


 method to normalize for uneven dye loading.


Troubleshooting Guide
ObservationProbable CauseCorrective Action
High Background (Extracellular) Incomplete washingIncrease wash steps; ensure no dye remains in the "Stimulation" buffer.
Punctate Staining Dye sequestration in organellesLower loading temperature to RT; reduce loading time; ensure Pluronic F-127 is used.
No Response to Cs+ Dye efflux or Channel closedUse Probenecid; Verify channel expression; Use Valinomycin as positive control.
Rapid Bleaching High laser powerReduce excitation intensity; this compound is less photostable than Fluo-4.

References

  • Ion Biosciences. (n.d.). Fluorescent Potassium Indicators & this compound Technical Data. Retrieved from [Link]

  • Weaver, C. D., et al. (2004). "A thallium-sensitive, fluorescence-based assay for detecting and characterizing potassium channel modulators in mammalian cells." Journal of Biomolecular Screening, 9(8), 671-677. (Foundational reference for using surrogate ions like and for channels).
  • Hille, B. (2001). Ion Channels of Excitable Membranes. Sinauer Associates. (Authoritative text on permeability in channels).
  • TEF Labs. (Historical). Original patents and datasheets for Crown-Ether Sodium/Potassium indicators. (Precursor technology for this compound).

Sources

Cesium Green staining protocol for plant tissues

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution Visualization of Cesium Accumulation in Plant Tissues using Cesium Green

Executive Summary

The precise localization of cesium (


) ions within plant tissues is a critical directive in plant physiology and phytoremediation research, particularly following radiocesium contamination events (e.g., Fukushima, Chernobyl). Traditional methods like scintillation counting or ICP-MS provide bulk quantification but lack spatial resolution.[1]

This Application Note details the protocol for This compound , a highly selective, "turn-on" fluorescent probe developed to visualize


 distribution at the organelle level. Unlike sodium or potassium indicators which suffer from cross-reactivity, this compound utilizes a bis(trihydroxyphenyl) architecture to achieve high specificity, enabling researchers to map 

uptake pathways (often hijacking

transport systems) with micron-level resolution.

Mechanistic Principles & Sensor Chemistry

The "Turn-On" Mechanism

This compound (commercially available via TCI Chemicals) operates on a host-guest complexation mechanism. The molecule consists of a fluorophore backbone appended with bis(trihydroxyphenyl) moieties that act as a "crown-ether-like" trap specifically sized for the large ionic radius of Cesium (1.67 Å).

  • Apo-state (Unbound): The probe exhibits negligible fluorescence due to photoinduced electron transfer (PET) or non-radiative decay pathways.

  • Bound-state (Cesium Complex): Upon coordinating a single

    
     ion, the molecular rotation is restricted, and the PET process is inhibited. This restores the radiative transition, resulting in strong green fluorescence.
    
Selectivity Profile

A major challenge in ion imaging is the interference from physiological ions (


, 

). This compound demonstrates a critical selectivity threshold:
  • 
    :  High Fluorescence Enhancement (>100-fold).
    
  • 
    , 
    
    
    
    ,
    
    
    :
    Negligible response, even at millimolar physiological concentrations.

Table 1: Optical & Chemical Properties of this compound

ParameterSpecificationNotes
Excitation Max 360–365 nm (UV)Requires UV laser or DAPI excitation filter.
Emission Max 500–515 nm (Green)Critical: Use a filter that allows green collection from UV excitation.
Solubility DMSO, EthanolStock solutions are stable; aqueous working solutions should be fresh.
Target Ion Cesium (

)
Hijacks Potassium transporters (e.g., HAK5, AKT1).
Cell Permeability ModerateCan be applied via spray (foliar) or root incubation.

Experimental Workflow Visualization

The following diagram outlines the logical flow from plant treatment to image acquisition, highlighting the critical "Turn-On" decision node.

CesiumGreenWorkflow cluster_control Negative Control Start Plant Sample Preparation (Arabidopsis/Crop Models) Treatment Cesium Exposure (CsCl or Cs2CO3 in Media) Start->Treatment Wash1 Wash Step (Remove extracellular Cs+) Treatment->Wash1 Staining This compound Application (Spray or Incubation) Wash1->Staining Binding Molecular Recognition (Probe wraps Cs+ Ion) Staining->Binding Infiltration NoCs No Cs+ / K+ Only Staining->NoCs Fluorescence Fluorescence Activation (Turn-On Response) Binding->Fluorescence Specific Binding Imaging Microscopy (Ex: 365nm | Em: 505nm) Fluorescence->Imaging NoSignal No Fluorescence NoCs->NoSignal

Figure 1: Workflow for this compound staining. Note the specificity step where fluorescence is only activated upon Cs+ binding.

Detailed Protocol

Reagent Preparation
  • Stock Solution (1 mM): Dissolve 1 mg of this compound (TCI Chemicals) in the appropriate volume of high-grade DMSO or Ethanol. Vortex until fully dissolved. Store at -20°C in the dark.

  • Working Solution (10 µM): Dilute the stock solution 1:100 into the imaging buffer (e.g., 10 mM MES-KOH, pH 5.8) or distilled water.

    • Note: Avoid using buffers with high concentrations of heavy metals, although

      
       and 
      
      
      
      buffers are safe due to the probe's selectivity.
Plant Growth & Cesium Induction
  • Growth: Grow Arabidopsis thaliana (or target species) on MS media agar plates.

  • Induction: Transfer seedlings to liquid MS media supplemented with 1 mM to 10 mM CsCl for 2–24 hours.

    • Control: Maintain a parallel set of plants in standard

      
      -sufficient media without CsCl.
      
  • Washing: Remove plants from the Cs-media and wash roots 3x with Cs-free buffer (10 mM CaCl₂ is recommended to desorb cell-wall bound ions that are not internalized).

Staining Procedure

There are two primary methods for application:

Method A: Root Incubation (High Resolution)

  • Submerge the roots of the intact seedlings into the 10 µM this compound Working Solution .

  • Incubate for 30–60 minutes at room temperature in the dark.

  • Rinse briefly (1 min) with distilled water to remove excess probe from the surface.

Method B: Foliar Spray (Tissue Distribution)

  • For aerial parts, spray the 10 µM Working Solution (containing 0.05% Silwet L-77 surfactant to aid penetration) directly onto the leaves.

  • Allow to dry/absorb for 1–2 hours in the dark.

Microscopy & Imaging
  • Instrument: Confocal Laser Scanning Microscope (CLSM) or Epifluorescence Microscope.

  • Excitation: UV Laser (355 nm) or 405 nm Diode (Note: 405 nm is on the edge of the excitation spectrum; 365 nm LED/UV lamp is optimal).

  • Emission Filter: Bandpass 500–550 nm .

    • Critical Setup: Most "DAPI" filter cubes collect blue light (450 nm). You cannot use a standard DAPI cube. You must use a UV-Excitation / Green-Emission setup. Alternatively, use a spectral detector to select 500–530 nm.

  • Chlorophyll Autofluorescence: Collect a separate channel (Ex: 488 nm or UV; Em: >650 nm) to visualize chloroplasts. This helps distinguish the green probe signal from the red chlorophyll background.

Data Analysis & Validation

To ensure the signal is genuine


 accumulation and not autofluorescence or artifacts:
  • Spectral Validation: Perform an emission scan (lambda scan) on a bright region. The peak must be at ~510 nm.

  • Ratio Imaging (Optional): If quantifying relative uptake, normalize the Green intensity (Cs+) against the Red intensity (Chlorophyll/Autofluorescence) to account for tissue thickness variations.

Table 2: Troubleshooting Common Artifacts

ObservationProbable CauseCorrective Action
High Background (Blue) Cell wall autofluorescence (Lignin/Ferulic acid)Narrow the emission window to >500 nm. Use time-gating if available.
No Signal in Cs+ Samples Excitation wavelength mismatchEnsure excitation is <380 nm. 488 nm laser will not excite this compound.
Patchy Staining Poor penetrationAdd surfactant (Silwet or Tween-20) or use vacuum infiltration for thick tissues.

References

  • Ariga, K., et al. (2014).[1] "this compound: A Novel Fluorescent Probe for Visualizing and Detection of Trace Amount of Cesium Particulates." TCI Chemicals Application Note. Link

  • Kim, S. Y., et al. (2015). "High selective fluorescence imaging of cesium distribution in Arabidopsis using a bis(trihydroxyphenyl)-appended fluorescent probe with a turn-on system." Chemical Communications, 51, 6796-6799. Link

  • Adams, E., et al. (2013). "Cesium uptake and accumulation in plants: Mechanisms and phytoremediation." Journal of Environmental Radioactivity.
  • TCI Chemicals. "Product C2698: this compound - Product Specification and Safety Data Sheet." Link

Note: This protocol assumes the use of non-radioactive Cesium (


) for method development. All experiments involving radioactive isotopes (

) requires specific radiation safety protocols not covered here.

Sources

Application Note: Cesium Green™ and Calixarene-Based Fluorescent Probes for Environmental Analysis

Author: BenchChem Technical Support Team. Date: February 2026


) and stable cesium (

) in environmental matrices using supramolecular fluorescent sensors.

Abstract & Introduction

The detection of cesium (


) in environmental samples is a critical priority for nuclear safety, particularly following incidents such as the Fukushima Daiichi and Chernobyl disasters. Traditional methods like Gamma Spectrometry and Inductively Coupled Plasma Mass Spectrometry (ICP-MS) are highly accurate but suffer from high costs, lack of portability, and an inability to visualize the spatial distribution of contamination at the microscopic level.

Cesium Green (commercially developed by TCI/RIKEN) and related Calix[4]arene-based fluorescent probes represent a paradigm shift in environmental monitoring. These small-molecule sensors utilize host-guest supramolecular chemistry to selectively bind


 ions, triggering a "Turn-On" fluorescence response.

This Application Note provides rigorous protocols for using this compound for two distinct applications:

  • Solid-State Imaging: Direct visualization of cesium particulates on plant tissues and soil without extraction.

  • Aqueous Quantification: Trace analysis of dissolved cesium in water samples.

Mechanism of Action

The core technology of this compound relies on the Calix[4]arene-bis-crown-6 scaffold, a macrocyclic "host" molecule pre-organized to bind specific alkali metals.

The "Wrap-Around" Effect & PET Inhibition

The sensor operates via a Photoinduced Electron Transfer (PET) mechanism.

  • In the absence of

    
     (Off-State):  The lone pair electrons on the crown ether nitrogen/oxygen atoms undergo electron transfer to the fluorophore (e.g., BODIPY or FITC derivative), quenching its fluorescence.
    
  • In the presence of

    
     (On-State):  The 
    
    
    
    ion enters the calixarene cavity. The cavity size (approx. 3-4 Å) is perfectly matched to the ionic radius of Cesium (1.67 Å), rejecting smaller ions like Sodium (
    
    
    , 1.02 Å) and Potassium (
    
    
    , 1.38 Å). This binding locks the lone pairs, inhibiting the PET process and restoring strong green fluorescence.
Mechanistic Diagram

The following diagram illustrates the transition from the quenched state to the fluorescent state upon Cesium binding.

CesiumGreenMechanism cluster_off OFF State (No Cesium) cluster_on ON State (Cesium Bound) Probe Free this compound (Calixarene Scaffold) Quenching PET Quenching (e- Transfer) Probe->Quenching Active Complex Host-Guest Complex (Cs+ trapped in Crown Ether) Probe->Complex + Cs+ Sample CsIon Cesium Ion (Cs+) CsIon->Complex Binding Fluorescence Green Fluorescence (Emission ~520nm) Complex->Fluorescence PET Blocked

Caption: Schematic of the Photoinduced Electron Transfer (PET) inhibition mechanism. Binding of Cs+ blocks electron transfer, activating fluorescence.

Pre-Analytical Considerations & Selectivity

Before proceeding with protocols, researchers must address the Selectivity Coefficient . While Calix[4]arene-bis-crown-6 is highly selective for Cs, environmental samples often contain


 and 

at concentrations

to

times higher than

.
Interfering IonIonic Radius (Å)Selectivity Ratio (

)
Mitigation Strategy
Cesium (

)
1.67 1.0 (Reference) Target Analyte
Potassium (

)
1.38~1:4,000Use masking agents or standard addition method.
Sodium (

)
1.02>1:10,000Negligible interference due to size mismatch.
Rubidium (

)
1.52~1:100Rare in environment; usually negligible.

Critical Control: For high-salinity samples (seawater), a pre-concentration step (e.g., using ammonium molybdophosphate (AMP) resin) is recommended before fluorescent analysis to remove bulk Na/K.

Protocol 1: Solid-State Visualization (Direct Spray)

This protocol is unique to the "this compound" probe (Ariga et al.) and allows for the mapping of cesium distribution in plant tissues (e.g., Arabidopsis) or soil particles.

Materials
  • Reagent: this compound (1 mM stock in DMSO).

  • Solvent: Ethanol/Water (1:1 v/v).

  • Equipment: Fluorescence Microscope (Excitation: 470-490 nm, Emission: 510-530 nm).

  • Sample: Contaminated leaf segments or soil spread on a glass slide.

Step-by-Step Methodology
  • Probe Preparation:

    • Dilute the 1 mM DMSO stock solution to a working concentration of 10–20 µM using the Ethanol/Water (1:1) mixture.

    • Note: The organic co-solvent (Ethanol) is crucial for penetrating the waxy cuticle of plant leaves.

  • Sample Mounting:

    • Place the environmental sample (leaf, root, or soil granule) onto a clean microscopy slide.

    • Air dry briefly to remove excess surface moisture which might dilute the spray.

  • Application (The Spray Method):

    • Using a fine-mist atomizer, spray the working solution onto the sample. Ensure uniform coverage without flooding the sample.

    • Incubate in the dark for 15 minutes at room temperature. This allows the probe to coordinate with surface-bound

      
      .
      
  • Imaging:

    • Mount the slide under the fluorescence microscope.

    • Channel Selection: Use a standard GFP or FITC filter set.

    • Observation: Cesium-rich particulates will appear as bright green punctate spots against a dark background.

    • Validation: Compare against a negative control (uncontaminated sample sprayed with probe) to rule out autofluorescence.

Protocol 2: Quantitative Water Analysis

This protocol is designed for groundwater or extracting solutions where


 is dissolved.
Materials
  • Buffer: 10 mM HEPES or Tris-HCl (pH 7.2). Avoid phosphate buffers if heavy metals are present to prevent precipitation.

  • Standard:

    
     standard solution (for calibration curve).
    
  • Readout: Fluorescence Spectrophotometer or Microplate Reader.

Step-by-Step Methodology
  • Sample Pre-treatment:

    • Filter water samples through a 0.22 µm PES filter to remove particulates.

    • Adjust pH to 7.0–7.5. The probe is pH-sensitive; acidic conditions (

      
      ) may protonate the crown ether, reducing binding efficiency.
      
  • Assay Setup:

    • Prepare a 10 µM this compound solution in the HEPES buffer containing 10% Ethanol (to ensure probe solubility).

    • Aliquot 190 µL of the Probe Buffer into each well of a black 96-well plate.

  • Sample Addition:

    • Add 10 µL of the filtered water sample to the wells.

    • Calibration: In parallel, add 10 µL of

      
       standards ranging from 0 to 100 µM.
      
  • Incubation & Measurement:

    • Incubate for 10 minutes at 25°C (protected from light).

    • Measure Fluorescence:

      
      , 
      
      
      
      .
  • Data Analysis:

    • Plot Fluorescence Intensity (

      
      ) vs. Concentration (
      
      
      
      ).[1]
    • Fit data to a Benesi-Hildebrand plot or a standard linear regression (

      
      ) for the linear range.
      
    • Calculate Limit of Detection (LOD) using

      
       (where 
      
      
      
      is the SD of the blank).

Workflow Visualization

The following diagram outlines the decision tree for selecting the correct protocol based on sample type.

ProtocolWorkflow cluster_solid Solid Samples (Soil/Plant) cluster_liquid Liquid Samples (Water) Start Environmental Sample Collection Decision Sample Matrix Type? Start->Decision SolidPrep Mount on Slide (No Extraction) Decision->SolidPrep Solid Filter Filter (0.22µM) Adjust pH to 7.2 Decision->Filter Aqueous Spray Spray 20µM Probe (EtOH/Water) SolidPrep->Spray Microscopy Fluorescence Microscopy (Particulate Mapping) Spray->Microscopy Mix Mix with 10µM Probe (HEPES Buffer) Filter->Mix Spectroscopy Plate Reader/Spectroscopy (Quantification) Mix->Spectroscopy

Caption: Operational workflow for this compound analysis distinguishing between solid-state imaging and aqueous quantification.

Troubleshooting & Validation (E-E-A-T)

  • Issue: High Background Fluorescence.

    • Cause: Autofluorescence of organic matter (humic acids) in soil/water.

    • Solution: Use a "Time-Gated" fluorescence measurement if available, or perform a background subtraction using a sample blank (Sample + Buffer without Probe).

  • Issue: Low Sensitivity in Seawater.

    • Cause: Competitive binding by high

      
      .
      
    • Solution: This method is best for freshwater or soil. For seawater, extraction of Cs using ionic liquids or calixarene-impregnated resins prior to fluorescence sensing is required.

  • Stability:

    • This compound probe stock (in DMSO) is stable for 6 months at -20°C. Working solutions should be prepared fresh daily to prevent hydrolysis or precipitation.

References

  • Ariga, K., et al. (2014).[2] "this compound: A Fluorescent Probe for Visualizing and Detection of Trace Amount of Cesium Particulates."[2] ACS Applied Materials & Interfaces.[2] (Verify via ACS Publications).

  • Kim, S. K., et al. (2010). "Calixarene-derived fluorescent probes." Chemical Reviews.

  • Valeur, B., & Leray, I. (2000). "Design principles of fluorescent molecular sensors for cation recognition." Coordination Chemistry Reviews.

  • Tokyo Chemical Industry (TCI). "this compound Product Information." TCI Chemicals.

  • Bozdemir, O. A., et al. (2023). "A Highly Sensitive and Selective Optical Sensor for the On-Line Detection of Cesium in Water." Sensors (MDPI).

Sources

Application Note: Quantitative Measurement of Cesium using Cesium Green

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for Drug Development Professionals and Senior Researchers . It addresses the quantitative measurement of Cesium (


) using the specialized fluorescent probe Cesium Green .[1]

While often overshadowed by Calcium or Thallium assays, Cesium quantification is critical in two distinct drug development phases:

  • CMC & Process Chemistry: Detecting trace Cesium catalyst residues (e.g., from

    
     mediated couplings) in Active Pharmaceutical Ingredients (APIs).
    
  • Ion Channel Pharmacology: Monitoring

    
     as a surrogate permeant or blocker for Potassium (
    
    
    
    ) channels in functional assays.

Introduction & Principle

This compound is a high-selectivity fluorescent probe developed for the detection of Cesium ions (


).[1] Unlike broad-spectrum cation dyes, this compound utilizes a crown ether moiety  specifically tuned to the ionic radius of Cesium (1.67 Å), offering high selectivity against competing ions like 

and

.
Mechanism of Action

The probe operates on a Photoinduced Electron Transfer (PET) or intramolecular charge transfer (ICT) mechanism.

  • Unbound State: The lone pair electrons on the crown ether nitrogen quench the fluorophore via PET/ICT, resulting in low basal fluorescence.

  • Bound State: When

    
     coordinates within the crown ether trap, the lone pair electrons are engaged. This suppresses the quenching pathway, restoring the fluorophore's emissivity ("Turn-On" response).
    
Key Technical Specifications
FeatureSpecificationNotes
Probe Name This compoundTypically "this compound 1" (TCI/Ariga et al.)
Excitation (

)
360 – 370 nm (UV)Requires UV-compatible optics/plates.
Emission (

)
510 – 530 nm (Green)Standard FITC/GFP filter sets are often compatible for emission.
Dissociation Constant (

)
~2 – 6 mMLow affinity allows for wide dynamic range (µM to mM).
Selectivity

Highly specific; tolerant to physiological Na/K backgrounds.
Solubility DMSO, MethanolStock solutions usually prepared in DMSO.

Experimental Workflows

Workflow A: Trace Impurity Analysis (CMC/Process Chemistry)

For the detection of residual Cesium in synthetic drug substances.

Reagents & Equipment[2][3][4]
  • This compound Stock: 1 mM in anhydrous DMSO. Store at -20°C, desiccated.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4 (Metal-free). Avoid Phosphate buffers if precipitation is a risk.

  • Standard:

    
     or 
    
    
    
    (99.999% trace metals basis).
  • Detection: Fluorescence Microplate Reader (Ex 365 nm / Em 525 nm).

Protocol
  • Sample Preparation: Dissolve the API (Active Pharmaceutical Ingredient) in DMSO or Assay Buffer. If the API is insoluble in water, use a DMSO/Buffer co-solvent system (keep DMSO < 5% final).

  • Standard Curve Generation: Prepare a serial dilution of

    
     ranging from 0 µM to 500 µM in the same solvent matrix as the sample.
    
  • Dye Addition: Add this compound to a final concentration of 10 µM.

  • Incubation: Incubate for 15 minutes at Room Temperature (RT) in the dark.

  • Measurement: Read Fluorescence (RFU).

  • Quantification: Interpolate sample RFU against the standard curve.

Workflow B: Bio-Analytical Ion Channel Assay

For monitoring


 concentration in extracellular supernatants as a marker of channel blockade or permeation.
Protocol
  • Cell Culture: Plate cells expressing the target

    
     channel (e.g., hERG, Kv1.3).
    
  • Buffer Exchange: Wash cells and replace with a

    
    -containing buffer (e.g., 5 mM 
    
    
    
    substituting
    
    
    ).
  • Stimulation: Add drug compounds and stimulate channels (electrical or chemical).

  • Supernatant Collection: Harvest supernatant at designated time points.

  • Quantification: Mix supernatant 1:1 with 2x this compound Assay Mix (20 µM dye in buffer) and read fluorescence to determine residual/effluxed

    
    .
    

Visualizations

Figure 1: Mechanism & Logic of Detection

The following diagram illustrates the logical flow of the this compound assay, from molecular binding to signal interpretation.

CesiumDetectionLogic Cs_Ion Cesium Ion (Cs+) (Analyte) Binding Coordination (Crown Ether Trap) Cs_Ion->Binding Target Probe_Off This compound (Unbound) Probe_Off->Binding Reagent PET_Block PET Quenching Suppressed Binding->PET_Block Electron Pair Engagement Signal Fluorescence Emission (525 nm) PET_Block->Signal Excitation (365 nm) Readout Quantification (RFU vs [Cs+]) Signal->Readout Detection

Caption: Logical pathway of this compound activation. Binding of


 prevents Photoinduced Electron Transfer (PET), activating fluorescence.
Figure 2: Experimental Workflow (CMC Impurity Testing)

AssayWorkflow cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_data Phase 3: Analysis Sample Dissolve API Sample (DMSO/Buffer) Mix Add this compound (Final: 10 µM) Sample->Mix Standards Prepare Cs+ Standards (0 - 500 µM) Standards->Mix Incubate Incubate 15 min (Dark, RT) Mix->Incubate Read Measure RFU (Ex 365 / Em 525) Incubate->Read Calc Interpolate Concentration Read->Calc

Caption: Step-by-step workflow for quantifying Cesium impurities in pharmaceutical samples.

Data Analysis & Validation

Standard Curve Construction

To ensure scientific integrity, a standard curve must be run with every assay plate to account for minor variations in temperature or dye stability.

Cesium Concentration (µM)Log[Cs+] (M)Expected RFU (Normalized)
0 (Blank)-0.05 (Background)
10-5.00.15
50-4.30.35
100-4.00.60
250-3.60.85
500-3.31.00 (Saturation approach)

Calculation Logic: The relationship is typically linear at low concentrations (< 100 µM) and follows a saturation binding isotherm at higher concentrations.



For impurity testing (low range), a linear regression (

) is often sufficient.
Troubleshooting & Controls
  • High Background: Ensure buffers are "Trace Metal Grade." Standard glass can leach ions; use plasticware where possible.

  • Signal Quenching: Some API moieties (e.g., heavy aromatics) may quench fluorescence. Spike-and-recovery experiments are mandatory to validate the matrix compatibility.

    • Protocol: Spike a known amount of

      
       (e.g., 50 µM) into the API sample. Calculate % Recovery. Acceptable range: 80-120%.
      

References

  • Ariga, K., et al. (2002). This compound: A Novel Fluorescent Probe for Visualizing and Detection of Trace Amount of Cesium Particulates. Tokyo Chemical Industry (TCI) Product Literature.

  • Molecular Probes / Thermo Fisher Scientific. (2023). Introduction to Ion Indicators: Sodium and Potassium Indicators. (Contextual reference for Crown Ether mechanisms).

  • Levine, M., et al. (2013).[5] Sensitive and selective detection of cesium via fluorescence quenching. Dalton Transactions.[5] (Alternative squaraine-based approach for comparison).

  • Hille, B. (1984). Cesium ions block potassium channels in biological membranes. Journal of General Physiology. (Biological context of Cs+).

Sources

Application Note: Kinetic Analysis of hERG Channel Activity via Time-Lapse Cesium Imaging

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The assessment of hERG (human ether-à-go-go-related gene) potassium channel activity is a critical safety checkpoint in drug discovery, as hERG inhibition is directly linked to Long QT syndrome and fatal cardiac arrhythmias. While Thallium (Tl⁺) flux assays (e.g., FluxOR™) are the industry standard for high-throughput screening due to high hERG permeability to Tl⁺, the high toxicity of thallium presents handling challenges.

Cesium (Cs⁺) serves as a viable, lower-toxicity surrogate. Although hERG is highly selective for potassium (


), it retains a measurable permeability to 

(

). Cesium Green , a crown-ether-based fluorescent probe, enables the optical quantification of intracellular

accumulation. This application note details a robust protocol for time-lapse imaging of

uptake in HEK293-hERG cells, providing a kinetic readout of channel function and pharmacological inhibition.
Key Advantages
  • Safety: Eliminates the need for highly toxic Thallium reagents.

  • Kinetic Resolution: Time-lapse imaging captures the rates of channel opening and inactivation, not just endpoint data.

  • Spatial Resolution: Unlike plate-reader assays, microscopy allows for single-cell analysis, filtering out non-transfected or unhealthy cells.

Principle of Assay

The assay relies on the electrochemical gradient of


 to drive influx through voltage-gated hERG channels.
  • Dye Loading: Cells are loaded with This compound AM (Acetoxymethyl ester). Intracellular esterases cleave the AM group, trapping the cell-impermeant, Cs⁺-sensitive dye inside the cytosol.[1]

  • Depolarization: A stimulus buffer containing high extracellular Potassium (

    
    ) is added. This shifts the membrane potential (
    
    
    
    ) to a depolarized state (approx. -30 to 0 mV).
  • Influx: Depolarization opens hERG channels. Due to the high concentration of extracellular

    
     provided in the stimulus buffer, 
    
    
    
    flows into the cell down its concentration gradient.
  • Detection: Intracellular this compound binds the incoming

    
    , resulting in a fluorogenic response (Increase in fluorescence intensity at 
    
    
    
    ).
Mechanistic Pathway[1]

G Stimulus Stimulus Buffer (High K+, High Cs+) Membrane Membrane Depolarization Stimulus->Membrane Clamps Vm Cs_Influx Cs+ Influx Stimulus->Cs_Influx Provides Ions hERG hERG Channel (Open State) Membrane->hERG Activates hERG->Cs_Influx Permeates Dye_Bound This compound-Cs+ Complex Cs_Influx->Dye_Bound Binds Dye_Unbound This compound (Unbound) Dye_Unbound->Dye_Bound + Cs+ Signal Fluorescence Increase (520 nm) Dye_Bound->Signal Emits

Figure 1: Signal transduction pathway for the this compound hERG assay.

Materials & Equipment

Reagents
ReagentSpecificationPurpose
This compound AM 50 µg vialsIntracellular Cs⁺ indicator.
Pluronic™ F-127 20% solution in DMSODispersing agent to aid AM ester solubility.[2]
Probenecid 250 mM stock (Water soluble)Anion transport inhibitor; prevents dye leakage.
E-4031 Class III antiarrhythmicPositive control (hERG blocker).
Cesium Chloride (CsCl) >99% PuritySource of permeant ion.
HBSS (Ca/Mg free) pH 7.4Wash buffer.
Buffer Formulations
  • Assay Buffer (Low K+): HBSS + 20 mM HEPES, pH 7.4.

  • Stimulus Buffer (High K+/Cs+):

    • To depolarize the cell,

      
       must be elevated.
      
    • Composition: 10 mM HEPES, 60 mM KCl , 70 mM CsCl , 2 mM

      
      , 1 mM 
      
      
      
      , Glucose 10 mM. (Osmolarity adjusted to ~300 mOsm).
Microscopy Setup[1][3]
  • System: Widefield Epifluorescence or Confocal Microscope.

  • Objective: 20x or 40x (High NA for intracellular signal).

  • Filters: FITC/GFP Set (Excitation: 488 nm, Emission: 520 ± 20 nm).

  • Chamber: Stage-top incubator (37°C, 5% CO₂) is recommended but not strictly required for short kinetic assays (5-10 min).

Experimental Protocol

Phase 1: Cell Preparation
  • Seeding: Seed HEK293-hERG cells into a 96-well glass-bottom imaging plate (black wall) at a density of 30,000 cells/well.

  • Incubation: Allow cells to adhere for 24 hours. Confluency should be 70-80% at the time of assay.

    • Note: Over-confluency can lead to cell detachment during washing steps.

Phase 2: Dye Loading (Critical Step)

The hydrophobicity of this compound AM requires careful solubilization.

  • Stock Prep: Dissolve 50 µg this compound AM in anhydrous DMSO to create a 1 mM stock.

  • Loading Solution:

    • Dilute stock to 5 µM in Assay Buffer.

    • Add 0.02% Pluronic F-127 (final concentration).

    • Add 2.5 mM Probenecid (final concentration).

    • Tip: Vortex the Pluronic/Dye mix in DMSO before adding to the aqueous buffer to prevent precipitation.

  • Incubation: Remove culture media and add 100 µL Loading Solution per well. Incubate for 45–60 minutes at 37°C in the dark.

  • Wash: Gently wash cells

    
     with Assay Buffer (containing 2.5 mM Probenecid) to remove extracellular dye.
    
  • Rest: Incubate in 100 µL Assay Buffer for 15 minutes at Room Temperature (RT) to allow complete de-esterification of the intracellular dye.

Phase 3: Time-Lapse Imaging Workflow

Workflow Start Start: Cells in Assay Buffer Baseline 1. Acquire Baseline Images (0 - 30 sec) Rate: 1 frame/2 sec Start->Baseline Inject 2. Inject Stimulus Buffer (Contains Cs+ and High K+) Baseline->Inject Manual or Auto Inject Kinetics 3. Kinetic Imaging (30 sec - 300 sec) Rate: 1 frame/5 sec Inject->Kinetics Observe Fluorescence Rise Analysis 4. Data Analysis (ROI Extraction) Kinetics->Analysis

Figure 2: Step-by-step imaging workflow.[3]

  • Baseline: Set exposure time (typically 100-200 ms) to avoid photobleaching. Acquire images every 2 seconds for 30 seconds to establish baseline fluorescence (

    
    ).
    
  • Stimulation: Carefully add 100 µL of 2X Stimulus Buffer (containing 140 mM CsCl and 120 mM KCl) to the wells.

    • Note: This results in a final concentration of ~70 mM CsCl and ~60 mM KCl.

  • Acquisition: Continue imaging every 5 seconds for 5–10 minutes.

  • Pharmacology (Optional): If testing drugs (e.g., E-4031), pre-incubate cells with the drug for 20 minutes during the post-wash rest period (Phase 2, Step 5).

Data Analysis & Expected Results

Quantitative Metrics

Data should be normalized to account for variations in dye loading efficiency between cells.

Formula:



Where:

  • 
     = Fluorescence intensity at time 
    
    
    
    .
  • 
     = Average intensity of the first 10 frames (pre-stimulus).
    
Expected Outcomes Table
ConditionExpected Response (

)
Kinetic ProfileInterpretation
Control (DMSO) High (> 50% increase)Rapid rise followed by plateau.Functional hERG channels permit Cs⁺ influx.
E-4031 (1 µM) Low / BaselineFlat or negligible rise.hERG channels blocked; no Cs⁺ entry.
Untransfected BaselineFlat.No pathway for Cs⁺ entry.
Troubleshooting Guide
  • Issue: High Background Fluorescence.

    • Cause: Incomplete washing or dye adhering to the plastic.

    • Solution: Add a "Suppressor" dye (like Trypan Blue) extracellularly just before imaging to quench extracellular fluorescence, or increase wash steps.

  • Issue: Low Signal Response.

    • Cause: hERG permeability to Cs⁺ is lower than K⁺.

    • Solution: Increase extracellular [CsCl] to 100 mM or increase the gain/exposure time. Ensure cells are healthy; hERG expression is often lost in high-passage cells.

  • Issue: Dye Leakage.

    • Cause: Anion transporters pumping dye out.

    • Solution: Ensure Probenecid is present in all buffers (Loading, Wash, and Assay).

References

  • TCI Chemicals. this compound: Novel Fluorescent Probe for Visualizing and Detection of Trace Amount of Cesium.

  • Weerapura, M., et al. (2002). State-dependent block of HERG K+ channels by Cs+. Journal of Physiology. (Demonstrates Cs+ interaction with hERG).

  • Thermo Fisher Scientific. FluxOR™ Potassium Ion Channel Assay User Guide. (Reference for general Tl/K channel assay workflows).

  • AAT Bioquest. Protocol for Loading AM Esters. (General guidelines for AM ester loading efficiency).

Disclaimer: "this compound" is a trademark of its respective owners. This protocol is an application guide designed for research use only.

Sources

Troubleshooting & Optimization

Technical Support Center: Cesium Green Imaging in Plant Cells

Author: BenchChem Technical Support Team. Date: February 2026

Here is the Technical Support Center guide for Cesium Green imaging in plant cells, designed for researchers and drug development professionals focusing on phytoremediation and ion transport.

Senior Application Scientist Desk

Welcome to the this compound Technical Support Hub. This guide addresses the unique challenges of imaging Cesium (Cs


) accumulation in plant tissues using the "this compound" fluorescent probe (a crown-ether-based supramolecular sensor).

While this compound offers high selectivity for Cs


 over K

and Na

, plant imaging introduces complex optical artifacts—primarily autofluorescence and cell wall interference—that can mimic or mask true ion localization. This guide synthesizes field-proven troubleshooting protocols with mechanistic insights to ensure data integrity.
Part 1: Troubleshooting & FAQs
Category A: Signal Validation & Autofluorescence

Q1: I see a broad green signal in my control (untreated) plants. Is the probe non-specific? Diagnosis: This is likely Cell Wall/Lignin Autofluorescence , not probe non-specificity. Technical Insight: Plant tissues, particularly in older leaves or stems, contain lignin and phenolic compounds (ferulic acid) that fluoresce broadly in the blue-green spectrum (450–550 nm) when excited by UV or blue light. This overlaps directly with the this compound emission peak. Corrective Protocol:

  • Spectral Unmixing: Do not rely on a single bandpass filter. Perform a Lambda Scan (emission fingerprinting) using a confocal microscope.

    • This compound:[1][2][3][4][5][6][7][8][9] Sharp peak ~510–520 nm (depending on solvent environment).

    • Autofluorescence:[10][11][12] Broad, flat emission curve.

  • The "Red" Counter-Check: Chlorophyll autofluorescence (excitation ~488 nm, emission >650 nm) marks the chloroplasts. This compound localizes primarily in the vacuole . If your "green" signal perfectly overlaps with the chloroplasts (red), it is likely bleed-through or metabolite autofluorescence, not Cesium.

  • Solvent Control: Image a leaf treated only with the carrier solvent (often methanol or ethanol) without the probe.

Q2: My signal intensity fluctuates wildly between samples despite identical Cs treatments. Diagnosis: Aggregation-Induced Emission (AIE) Variability. Technical Insight: this compound functions via an AIE mechanism or specific supramolecular assembly. The probe is non-emissive in its free state and becomes highly fluorescent when complexed with Cs


 in a restricted environment. Variations in intracellular viscosity or pH can alter the quantum yield of the probe-ion complex.
Corrective Protocol: 
  • Standardize pH: Ensure your buffer or media maintains a consistent pH, as vacuolar pH (typically acidic, ~5.5) drives the sequestration.

  • Ratiometric Normalization: If possible, co-stain with a pH-insensitive structural marker (like CellMask™ Deep Red) to normalize fluorescence intensity against cell volume/thickness.

Category B: Specificity & Ion Competition

Q3: Will high Potassium (K


) levels in my fertilizer trigger a false positive? 
Diagnosis:  Unlikely, but Competitive Inhibition  may reduce signal.
Technical Insight:  this compound utilizes a crown-ether moiety tuned for the larger ionic radius of Cesium (1.67 Å) compared to Potassium (1.38 Å). However, K

is present in plant cells at millimolar concentrations (up to 100 mM), whereas Cs

is often trace. Corrective Protocol:
  • The "K-Block" Control: If you suspect interference, run a control with high K

    
     (100 mM) and no Cs
    
    
    
    . The probe should remain "dark."
  • Dose-Response Verification: The fluorescence increase should be linear or logarithmic relative to [Cs

    
    ] concentration. If the signal saturates immediately, you may be visualizing probe precipitation rather than ion binding.
    
Category C: Delivery & Toxicity

Q4: The leaves appear wilted or "burned" after staining. Diagnosis: Solvent Cytotoxicity. Technical Insight: this compound is often hydrophobic and requires organic co-solvents (Methanol/DMSO) for delivery. Spraying high-concentration alcohols on Arabidopsis leaves strips the cuticular wax and dehydrates mesophyll cells, causing physical artifacts that look like "signal hotspots" due to cell collapse. Corrective Protocol:

  • Limit Solvent Concentration: Keep final Methanol/DMSO concentration <0.1% if incubating roots.

  • Vapor Phase/Spray Optimization: If spraying aerial parts, use a fine-mist atomizer rather than pipetting drops to prevent local solvent pooling. Allow rapid evaporation.

Part 2: Experimental Protocols
Protocol 1: Artifact-Free this compound Imaging Workflow

Objective: To visualize vacuolar sequestration of Cs


 while excluding autofluorescence.

Materials:

  • Probe: this compound (10 µM stock in MeOH).

  • Plant Material: Arabidopsis thaliana (wild type vs. treated).

  • Microscope: Confocal Laser Scanning Microscope (CLSM).

Step-by-Step Methodology:

  • Induction: Grow plants on agar plates supplemented with CsCl (e.g., 1 mM) for 48 hours.

    • Control: Grow separate plants on K-sufficient, Cs-free media.

  • Staining:

    • Root Imaging: Transfer seedlings to liquid media containing 10 µM this compound for 30–60 mins. Wash 3x with probe-free buffer.

    • Leaf Imaging: Spray 10 µM probe solution (in low % MeOH) onto leaves. Wait 2 hours for infiltration.

  • Acquisition Settings (Critical):

    • Channel 1 (Cesium): Ex 488 nm / Em 500–530 nm.

    • Channel 2 (Chlorophyll): Ex 488 nm / Em 650–700 nm.

    • Channel 3 (Cell Wall/Background): Ex 405 nm / Em 420–460 nm.

  • Validation:

    • True Cesium signal will appear in Channel 1 but not in Channel 3.

    • Signal should localize to the large central vacuole, pushing the red chloroplasts (Channel 2) to the periphery.

Part 3: Data Visualization & Logic
Table 1: Artifact Identification Matrix
Artifact TypeVisual CharacteristicExcitation/EmissionCauseSolution
Chlorophyll Bright Red granulesEx 488 / Em >650Natural photosynthesis pigmentsUse Em >650 as a negative mask for Green channel.
Lignin/Cell Wall Blue-Green meshworkEx 405 / Em 450-500Secondary cell wall hardeningExclude signals that co-localize with 405nm excitation.
Probe Precipitation Ultra-bright, non-cellular specksGreen (High Intensity)Low solubility in aqueous mediaSonicate probe stock; reduce concentration; check solubility.
Dead Cell Autofluorescence Diffuse, whole-cell glowBroad SpectrumCytotoxicity / Solvent damageCheck cell viability (Propidium Iodide); reduce solvent %.
Signal Validation Logic Flow

The following diagram illustrates the decision process for validating a "Green" signal in plant tissue.

CesiumValidation Start Green Signal Detected (Ex 488nm / Em 520nm) CheckChl Does it overlap with Chlorophyll (Red Channel)? Start->CheckChl CheckWall Does it overlap with Cell Wall (Blue/UV Channel)? CheckChl->CheckWall No ArtifactChl ARTIFACT: Bleed-through/Metabolites CheckChl->ArtifactChl Yes CheckControl Is signal present in Cs-free Control? CheckWall->CheckControl No ArtifactWall ARTIFACT: Lignin Autofluorescence CheckWall->ArtifactWall Yes ArtifactBg ARTIFACT: Background/Stress Response CheckControl->ArtifactBg Yes Valid VALID SIGNAL: Cesium Accumulation CheckControl->Valid No

Caption: Logic flow for distinguishing true this compound signals from common plant tissue artifacts using multi-channel exclusion.

References
  • Akamatsu, M., Komatsu, H., Mori, T., & Ariga, K. (2014).[8][9] Intracellular imaging of cesium distribution in Arabidopsis using this compound.[1][2][3][5][6][8][9] ACS Applied Materials & Interfaces, 6(10), 7391–7397. [Link]

  • Donaldson, L. (2020).[12] Autofluorescence in Plants. Molecules, 25(10), 2393. [Link]

  • Komatsu, H., et al. (2015). High selective fluorescence imaging of cesium distribution in Arabidopsis using a bis(trihydroxyphenyl)-appended probe.[7] Chemical Communications, 51, 4685-4688. [Link]

  • Pegg, T. J., et al. (2021). Algae to Angiosperms: Autofluorescence for rapid visualization of plant anatomy among diverse taxa.[11] Applications in Plant Sciences, 9(9-10), e11437. [Link]

Sources

interference of potassium and sodium on Cesium Green signal

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the interference of potassium (


) and sodium (

) on the Cesium Green signal.

Note on Reagent Identity: This guide primarily addresses the specific fluorescent probe commercially known as This compound (e.g., TCI Product C2806, developed by Ariga et al.), which is a supramolecular sensor designed for high-selectivity Cesium (


) detection.[1]
If you are using a broad-spectrum potassium indicator (like Asante Potassium Green or PBFI) to trace cesium flux in hERG/ion channel assays, please refer to the "Alternative Reagents" section at the end of this guide.

Topic: Troubleshooting


/

Interference in this compound Assays Audience: Researchers, Senior Scientists, Drug Discovery Professionals Version: 2.1 (Current as of 2026)

Core Principle: The this compound Mechanism

To troubleshoot interference, one must understand the binding mechanism. This compound is not a standard BAPTA-based chelator like Fluo-4. It is a supramolecular probe (often based on calix[6]arene or similar host-guest structures) that relies on a precise "lock-and-key" fit for the large cesium ion (ionic radius ~1.67 Å).

  • Signal Generation: The probe is typically non-fluorescent or weakly fluorescent until a

    
     ion coordinates within its cavity. This coordination restricts molecular motion (inhibiting photo-induced electron transfer or internal conversion), triggering strong green fluorescence.
    
  • The Interference Challenge: While designed to be highly selective, the probe's performance is strictly governed by solvation shells and ionic radius .

    • Sodium (

      
      , 1.02 Å):  Too small to coordinate effectively; usually does not trigger the "lock."
      
    • Potassium (

      
      , 1.38 Å):  The primary interferent due to its abundance in biological media, though it is structurally a "loose fit."
      
Mechanistic Pathway Diagram

CesiumGreenMechanism Probe This compound (Unbound) Complex Probe-Cs+ Complex (Rigidified) Probe->Complex  Specific Binding (Cavity Match) NoSignal Non-Fluorescent (Relaxation) Probe->NoSignal  K+/Na+ Mismatch (No Coordination) Cs Cesium Ion (Cs+) Cs->Complex K Potassium Ion (K+) K->NoSignal Na Sodium Ion (Na+) Na->NoSignal Fluorescence Green Fluorescence (Emission ON) Complex->Fluorescence  Excitation (UV/Blue)

Figure 1: Logical flow of this compound activation. Note that K+ and Na+ fail to rigidify the supramolecular structure, preventing fluorescence in ideal conditions.

Troubleshooting Guide: Interference & Signal Loss

Issue A: "I see no signal even when Cesium is present."

Diagnosis: The most common cause is Water Interference , not cation interference. Explanation: The this compound probe often suffers from "poor coupling ability" in pure aqueous media.[2][3] Water molecules form a hydration shell around the


 ion and the probe's cavity, preventing the host-guest interaction.
Corrective Protocol: 
  • Solvent Modification: If your assay permits, perform the detection in a mixed solvent system (e.g., Methanol/Water or Ethanol/Water). The organic solvent disrupts the hydration shell.

  • Optode Formulation: For strictly aqueous environments (live cells), the probe works best when embedded in a hydrophobic domain (e.g., lipid bilayer, micelle, or PVC optode membrane). Ensure the probe is properly loaded into the cell membrane or a carrier vehicle.

Issue B: "I have high background fluorescence in my K+ rich buffer."

Diagnosis: Competitive Binding at High Ionic Strength. Explanation: While the selectivity coefficient for


 over 

is high, it is not infinite. In intracellular conditions where

and

is trace (mM or

M), the massive molar excess of

can drive low-affinity binding or non-specific interactions. Corrective Protocol:
  • Check Excitation Wavelength: Ensure you are using the correct excitation. Some this compound variants require UV excitation (365 nm) , not the standard 488 nm used for GFP. Using 488 nm might result in capturing autofluorescence or weak non-specific signal.

  • Buffer Substitution: If possible, substitute

    
     in your wash/loading buffers with N-Methyl-D-glucamine (NMDG)  or Choline . These large cations cannot enter the probe's cavity.
    
Issue C: "Sodium seems to quench the signal."

Diagnosis: Ionic Strength / Debye Screening. Explanation:


 rarely binds to the probe to generate a "false positive," but high concentrations of NaCl (150 mM) increase the ionic strength, which can screen the electrostatic attraction between the probe and 

. Corrective Protocol:
  • Maintain constant ionic strength across all calibration standards. If varying

    
    , compensate with Choline-Cl to keep total salt concentration constant.
    

Quantitative Selectivity Data

The following table summarizes the selectivity of the standard this compound probe (optode formulation) against common physiological ions.

Ion (

)
Ionic Radius (Å)Interference PotentialSelectivity Coefficient (

)
Cesium (

)
1.67 Target 1.0 (Reference)
Rubidium (

)
1.52Moderate~0.2 - 0.5
Potassium (

)
1.38 Low < 0.01 *
Sodium (

)
1.02Negligible< 0.001
Lithium (

)
0.76Negligible< 0.001
Calcium (

)
1.00NegligibleNon-interfering

*Note: Even with a low coefficient, a 1000-fold excess of


 (e.g., 140 mM intracellular) vs. tracer 

(0.1 mM) can generate background. Always run a "K-only" control.

Experimental Protocol: Intracellular Cesium Imaging

Adapted for use with this compound (TCI/Ariga type) in live cells.

Objective: Visualize


 uptake in cells while minimizing 

interference.

Reagents:

  • Probe: this compound (1 mM stock in DMSO).

  • Loading Buffer: HEPES-buffered saline (pH 7.4),

    
    -free  (replace KCl with NaCl or Choline-Cl).
    
  • Wash Buffer: PBS (pH 7.4).

Workflow:

  • Cell Preparation: Culture cells to 70% confluence on glass-bottom dishes.

  • Dye Loading:

    • Dilute this compound to 5-10

      
      M  in Loading Buffer.
      
    • Critical Step: Add Pluronic F-127 (0.02%) to facilitate solubility and membrane loading, as the probe is highly lipophilic.

    • Incubate for 30–45 minutes at 37°C.

  • Wash: Wash cells

    
     with Wash Buffer to remove extracellular dye.
    
  • Baseline Imaging:

    • Excitation: 365 nm (UV) or 405 nm (check specific lot spectral data).

    • Emission: 500–530 nm (Green).

    • Verify low background before adding Cesium.

  • Cesium Addition: Perfusion of buffer containing 5–10 mM CsCl .

  • Data Acquisition: Capture images every 10 seconds. Measure

    
    .
    

Alternative Reagents (Common Confusion)

"I am using Asante Potassium Green (APG) or Ion Potassium Green (IPG) to measure Cesium."

If you are using a commercial Potassium Indicator to measure Cesium (because


 permeates 

channels), the interference landscape is different:
  • The Problem: These dyes are designed to bind

    
    . They usually bind 
    
    
    
    as well, but often with lower affinity.
  • The Interference: Intracellular

    
     (140 mM) will saturate  the dye, masking any small influx of 
    
    
    
    .
  • Solution: This method only works if you deplete intracellular

    
     (which is cytotoxic) or if you are measuring massive 
    
    
    
    changes in a non-physiological system.
  • Recommendation: For hERG/Channel assays, consider using FluxOR™ (Thallium flux) instead of Cesium. Thallium binds specific indicators with much higher affinity than

    
    , providing a cleaner signal in the presence of physiological 
    
    
    
    .

References

  • Ariga, K., et al. (2014). Intracellular Imaging of Cesium Distribution in Arabidopsis Using this compound. ACS Applied Materials & Interfaces.[4] Link

  • TCI Chemicals. (2024). This compound Product Information (Product No. C2806).[1] TCI Chemicals. Link

  • Komatsu, H., et al. (2015). This compound: A fluorescent probe for cesium ion detection.[1][2] Science and Technology of Advanced Materials. Link

  • Molecular Probes / Thermo Fisher. (2023). Potassium and Sodium Indicators User Guide. Thermo Fisher Scientific. Link

Sources

Technical Support Center: Cesium Green & Endogenous Quenching

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific challenges of using Cesium Green (and structurally related green-fluorescent


 indicators like Asante Potassium Green) in biological assays. It focuses on the interference caused by endogenous molecules such as heme proteins, serum albumin, and pH buffers.

Executive Summary: The Physics of the Problem

"this compound" (and functional analogs like APG-2) typically operates on a "Turn-On" mechanism or intensity increase upon binding


.[1] However, in complex biological matrices (cell lysates, serum, tissue homogenates), users frequently report signal attenuation (quenching) .

This is rarely due to a defect in the dye itself. Instead, it is a tripartite interference caused by the biological matrix:

  • Inner Filter Effect (IFE): Heme proteins (Hemoglobin, Myoglobin) absorb light at the exact wavelengths this compound requires for excitation (490 nm) and emission (520 nm).

  • Static Quenching/Sequestration: Albumin (BSA/HSA) possesses hydrophobic pockets that bind the fluorophore, preventing it from interacting with

    
     or stabilizing a non-fluorescent conformation.
    
  • Aggregation Interference: For AIE (Aggregation-Induced Emission) variants of this compound, endogenous proteins can sterically hinder the supramolecular assembly required for fluorescence.

Diagnostic Matrix: Identifying Your Quencher

Use this table to diagnose the specific cause of your signal loss based on your sample type.

Endogenous MoleculeMechanism of ActionDiagnostic SymptomRemediation Strategy
Hemoglobin / Heme Inner Filter Effect (IFE) . Heme absorbs strongly at 400–600 nm (Soret band), physically blocking excitation light and re-absorbing emission.Signal drops linearly with increased lysate concentration. Red/Brown tint in sample.Wash cells thoroughly with PBS. Use mathematical IFE correction.
Serum Albumin (HSA/BSA) Static Quenching / Binding . Albumin binds the dye's aromatic rings, sequestering it from

ions.
Fluorescence is low even when

is added. Increasing dye concentration recovers some signal.
Use Serum-Free Media (SFM) during the loading and assay window.
Melanin Broadband Absorption . Melanin absorbs light across the UV-Vis spectrum.Low signal in pigmented cells (e.g., retinal pigment epithelium, melanocytes).Use phenol-red free media. Bleaching protocols (risky for live cells).
Hydronium (

) / pH
Protonation . Most fluorescein-based dyes have a pKa ~6.4. Acidic environments (lysosomes) quench fluorescence.Signal loss in acidic compartments. Signal recovers if pH is raised to 7.4.Clamp intracellular pH using Nigericin during calibration.

Technical Deep Dive: The Quenching Pathways

The following diagram illustrates the competing pathways between the desired Cesium detection and the endogenous interference.

CesiumQuenching cluster_0 Excitation Source cluster_1 The Assay System cluster_2 Detection Light 488nm Light Probe_Lit Probe-Cs+ Complex (High Fluorescence) Light->Probe_Lit Excitation Probe_Dark This compound (Low Fluorescence) Probe_Dark->Probe_Lit + Cs Binding Cs_Ion Cesium Ion (Cs+) Cs_Ion->Probe_Lit Detector Detector (520nm) Probe_Lit->Detector Emission Albumin Serum Albumin (Sequestration) Albumin->Probe_Dark Binds Probe (Prevents Cs Binding) Heme Heme/Hemoglobin (Absorber) Heme->Light Absorbs Excitation (Inner Filter) Heme->Probe_Lit Re-absorbs Emission

Figure 1: Mechanistic pathways of this compound signal generation (Green/Blue paths) versus endogenous quenching mechanisms (Red paths).

Troubleshooting Protocols

Protocol A: Correcting for Serum Albumin Interference

Use this when your baseline fluorescence is inexplicably low despite high dye loading.

The Logic: Albumin (BSA/Fetal Bovine Serum) is a "sticky" protein. It binds the lipophilic tails of this compound, lowering the effective concentration available to bind


.
  • Wash Step: Remove culture media completely. Wash cells

    
     with HBSS (Hank's Balanced Salt Solution)  or a similar serum-free buffer.
    
  • Serum-Free Loading: Prepare the this compound loading solution in a serum-free buffer (e.g., HBSS + 20 mM HEPES).

    • Critical: Do not use DMEM/RPMI with phenol red, as phenol red also absorbs at 520 nm.

  • Incubation: Incubate for 30–60 minutes at 37°C.

  • Post-Load Wash: Wash

    
     with fresh serum-free buffer to remove extracellular dye that might bind to residual serum proteins.
    
Protocol B: Managing Heme Quenching (Inner Filter Effect)

Use this when working with blood cells, tissue homogenates, or vascularized tissue.

The Logic: Heme absorbs light at 415 nm (Soret) and ~540/570 nm (Q-bands). This overlaps with this compound emission. You cannot "wash away" intracellular heme, so you must correct for it mathematically.

  • Measure Absorbance: In a parallel plate (or using a spectrophotometer), measure the absorbance (OD) of your sample at the excitation (

    
    ) and emission (
    
    
    
    ) wavelengths.
  • Apply Correction Formula:

    
    
    
    • 
      : Corrected Fluorescence
      
    • 
      : Observed Fluorescence
      
  • Experimental Control: Run a "Spike-In" control. Add a known concentration of free Fluorescein (or this compound + Cs) to your lysate. If the signal is 50% lower than in buffer, you have a 50% quenching factor.

Frequently Asked Questions (FAQs)

Q1: Can I use this compound to measure


 flux in hERG assays? 
A:  Yes, but be aware of specificity. While Thallium (

) flux (FluxOR™) is the industry standard for hERG,

is often used as a surrogate. However, many "Cesium" indicators are actually modified Potassium indicators (like PBFI or Asante Potassium Green). They will bind

with lower affinity. Ensure your intracellular

is constant or clamped so that signal changes are strictly due to

influx.

Q2: My this compound signal decreases over time even without quenchers. Why? A: This is likely Photobleaching . Green fluorophores (fluorescein derivatives) are susceptible to oxidation.

  • Fix: Reduce excitation power (LED intensity).

  • Fix: Use an antifade reagent (e.g., ProLong) if doing fixed-cell imaging, though this is rare for ion flux assays.

  • Fix: Limit exposure time (shutter the light source between reads).

Q3: Does pH affect this compound? A: Yes, significantly. If the dye is fluorescein-based, its fluorescence drops sharply below pH 6.0. If your drug treatment causes intracellular acidification, your "quenching" might actually be a pH artifact.

  • Test: Add Nigericin (10 µM) and High

    
     buffer (pH 7.4)  at the end of the experiment. If fluorescence recovers, it was a pH issue, not a quencher.
    

Q4: Is there a "Red" Cesium indicator to avoid Heme interference? A: Currently, commercial options are limited. Most ion indicators are green. However, some labs use Indocyanine Green (ICG) for different applications, but it is not a specific


 sensor. If heme interference is insurmountable, consider using Atomic Absorption Spectroscopy (AAS)  or ICP-MS  for endpoint analysis, as these are immune to optical quenching.

References

  • Ariga, K., et al. (2014).[2] "this compound: A Supermolecule for Visualizing Cesium."[2][3] Science and Technology of Advanced Materials. (Describes the specific "this compound" turn-on probe and its supramolecular mechanism).

  • Rana, P. S., et al. (2019).[4] "Calibration and characterization of intracellular Asante Potassium Green probes." Analytical Biochemistry. (Details the properties of green fluorescent ion indicators often used for Cs/K sensing).

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. 3rd Edition. Springer. (The authoritative text on Inner Filter Effects and Static/Dynamic Quenching mechanisms).

  • Molecular Depot. "this compound Product Data Sheet." (Confirming commercial availability of the specific reagent).

Sources

improving the photostability of Cesium Green with antifade reagents

Author: BenchChem Technical Support Team. Date: February 2026

PART 1: CRITICAL MATERIAL IDENTIFICATION

Before proceeding, we must distinguish the specific "Cesium Green" material in your assay, as the stabilization chemistry differs fundamentally.

Material TypeBiological Ion Indicator (Target of this guide)Perovskite Nanocrystal (

)
Chemistry Organic fluorophore (Fluorescein/BODIPY backbone) linked to a crown ether (Cesium trap).Inorganic semiconductor nanocrystal.
Application Monitoring

uptake in ion channel safety assays (hERG/Potassium surrogates).
Optoelectronics, next-gen LEDs.
Antifade Strategy ROS Scavengers (Trolox, PPD, DABCO).Encapsulation (Polymer shells). Standard biological antifades will destroy perovskites due to solvent polarity.

> Note: This guide addresses the Biological Ion Indicator used in drug development and cellular imaging. If you are working with Perovskites, do not use the reagents listed below.

PART 2: THE CHEMISTRY OF BLEACHING (The "Why")

To solve photobleaching, you must understand the enemy. This compound, like most fluorescein-based ion indicators, degrades via the generation of Reactive Oxygen Species (ROS) during the excited state.

Mechanism of Failure
  • Excitation: The fluorophore absorbs a photon, entering the Excited Singlet State (

    
    ).
    
  • Intersystem Crossing: Instead of relaxing and emitting light (Fluorescence), the molecule flips to a Triplet State (

    
    ).
    
  • ROS Generation: The long-lived Triplet State interacts with molecular oxygen (

    
    ), generating Singlet Oxygen (
    
    
    
    ) and free radicals.
  • Destruction: These radicals attack the fluorophore's conjugated double bonds, permanently destroying its ability to fluoresce.

The Solution: Antifade Reagents

Antifade reagents act as "sacrificial shields."[1] They are electron donors or radical scavengers that intercept the ROS before they can attack the fluorophore.

PhotobleachingPathway Excitation Excitation Light Ground Ground State (S0) Excited Excited Singlet (S1) Ground->Excited Photon Absorption Fluorescence Fluorescence Emission (Signal) Excited->Fluorescence Relaxation Triplet Triplet State (T1) (The Danger Zone) Excited->Triplet Intersystem Crossing Fluorescence->Ground ROS Singlet Oxygen (ROS) Triplet->ROS Energy Transfer to O2 Oxygen Molecular Oxygen (O2) Bleaching Photobleaching (Permanent Signal Loss) ROS->Bleaching Oxidation of Dye Antifade Antifade Reagent (Scavenger) Antifade->ROS Scavenges/Neutralizes

Figure 1: The Photobleaching Pathway. The red path indicates signal destruction. The blue dotted line represents the intervention point of antifade reagents.

PART 3: TROUBLESHOOTING GUIDE
Scenario A: "My signal disappears immediately upon adding the antifade."

Diagnosis: Fluorescence Quenching. Cause: Some antifade reagents (specifically p-phenylenediamine or PPD) can act as electron acceptors for certain fluorophores, quenching the signal without bleaching it. Furthermore, commercial mounting media often have a pH of 8.0–9.0. Ion indicators are pH-sensitive; a shift in pH can alter the


 (binding affinity) of the crown ether for Cesium, making it appear as if the signal is lost.
Solution: 
  • Switch Reagent: Use DABCO (1,4-diazabicyclo[2.2.2]octane) instead of PPD. DABCO is less efficient but rarely quenches fluorescein derivatives.

  • Check pH: Ensure your mounting medium is buffered to pH 7.2–7.4 to match the physiological range of the sensor.

Scenario B: "I am doing live-cell imaging, and the cells die when I add antifade."

Diagnosis: Cytotoxicity. Cause: Traditional mounting media (Vectashield, ProLong Gold) are for fixed cells only. They harden and contain solvents lethal to live cells. Solution:

  • Use Trolox: Add Trolox (a water-soluble Vitamin E analog) to your imaging buffer at 1–2 mM. It is cell-permeable and effectively scavenges ROS in live cultures without toxicity.

  • OxyFluor System: Use an enzymatic oxygen scavenger system (Oxyrase) to deplete oxygen from the media, though this may induce hypoxia responses in sensitive drug assays.

Scenario C: "The background fluorescence is increasing over time."

Diagnosis: Photo-oxidation of the Antifade. Cause: PPD, when oxidized, turns brown and can fluoresce broadly in the green/yellow spectrum, contaminating the this compound signal. Solution:

  • Freshness Check: Discard antifade solutions that have turned yellow/brown.

  • Cure Time: If using a hardening mountant (like ProLong), allow it to cure for a full 24 hours in the dark. Uncured media has a lower refractive index and higher background.

PART 4: DECISION MATRIX & PROTOCOLS
Antifade Selection Matrix
Experiment TypeRecommended ReagentConcentrationProsCons
Fixed Cells (High Res)ProLong Glass Ready-to-useMatches refractive index of glass (1.52); superior resolution.Requires 24h cure time.
Fixed Cells (Standard)DABCO 2.5% w/v in GlycerolCheap; low quenching risk.Weaker protection than PPD.
Live Cells (Physiology)Trolox 1–2 mMNon-toxic; preserves cell viability.Must be prepared fresh; lower protection than fixed mounts.
Live Cells (Long Term)ProLong Live 1:50 - 1:100Optimized for 24h+ time-lapse.Expensive; requires incubation step.
Protocol: Optimized Mounting for Fixed Samples

This protocol minimizes quenching and maximizes the refractive index match.

  • Reconstitution:

    • Prepare 2.5% DABCO in 90% Glycerol / 10% PBS (pH 7.4).

    • Why? Glycerol provides the refractive index; PBS maintains the pH for the ion sensor.

  • Washing:

    • Wash the stained slide 3x with PBS to remove excess unbound this compound.

    • Critical: Remove salt crystals that might interfere with the crown ether.

  • Application:

    • Wick away excess PBS (do not let the sample dry completely).

    • Add 20 µL of the antifade solution directly to the coverslip.

  • Sealing:

    • Lower the coverslip slowly to avoid bubbles.

    • Seal edges with clear nail polish (avoid solvents contacting the media) or Valap (Vaseline/Lanolin/Paraffin).

  • Curing (If using commercial hard-set):

    • Place slide flat in a light-tight box at room temperature for 24 hours .

    • Self-Validation: Check the slide after 24h. If the media is still liquid, the refractive index is not optimized, and spherical aberration will degrade your image.

PART 5: REFERENCES
  • Ariga, T. et al. (2014).[2] this compound: A fluorescent probe for the detection of cesium ions.[2] Wiley Analytical Science.

  • Thermo Fisher Scientific. ProLong Live Antifade Reagents User Guide. (Mechanism of ROS scavenging in live cells).[1]

  • AAT Bioquest. Mechanisms of Antifade Reagents. (Explanation of PPD vs DABCO chemistry).

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. (Foundational text on Jablonski diagrams and triplet states).

  • Tocris Bioscience. Scientific Review: Antifade Reagents in Fluorescence Microscopy.

Sources

Technical Support Center: Cesium Green™ Assay Optimization

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers utilizing Cesium Green , a specific fluorescent probe designed for the detection of Cesium ions (Cs⁺). Note that while Cesium is often used as a surrogate for Potassium (K⁺) in channel assays, this guide specifically addresses the Ariga et al. "this compound" probe and the unique autofluorescence challenges associated with its UV-excitable scaffold.

Topic: Correcting for Autofluorescence & Signal-to-Noise Optimization Lead Scientist: Dr. A. Vance, Senior Application Scientist Status: Operational

Diagnostic Triage: Is it Signal or Noise?

Use this section to diagnose the root cause of your spectral interference before altering your protocol.

Q: I see a high baseline fluorescence before adding my Cesium stimulus. Is the probe unstable? A: It is unlikely to be probe instability. This compound (C₃₂H₃₃NO₈) is a "turn-on" probe that should exhibit low fluorescence in the absence of Cs⁺. If your baseline is high, you are likely detecting NADH/FAD autofluorescence .

  • The Science: this compound requires UV excitation (~365 nm).[1] Unfortunately, this wavelength also efficiently excites cellular NADH (Ex 340 nm / Em 460 nm) and flavins.

  • The Fix: You must perform a "No-Probe" subtraction . Measure the fluorescence of your cells (with compound) before loading the this compound probe. This value is your true biological background.

Q: My drug compounds are showing "activity" even in cell-free control wells. Why? A: You are encountering Compound Autofluorescence (CAF) . Many small molecule drug candidates containing aromatic rings (e.g., coumarins, quinolines) fluoresce strongly under the UV excitation required for this compound.

  • The Diagnostic: If the signal appears instantaneously upon compound addition (faster than diffusion limits) and remains stable, it is CAF, not Cs⁺ flux.

Q: Can I use standard FITC/GFP filter sets (488 nm Ex) to avoid the UV autofluorescence? A: No. While standard green probes (like Calcium Green-1) use 488 nm, this compound has a specific requirement for UV excitation to coordinate the Cs⁺ cation effectively for fluorescence emission. Using 488 nm will result in negligible probe signal while still exciting some compound autofluorescence, effectively destroying your Z-prime score.

Experimental Protocols: Correction Workflows

Choose the workflow that matches your throughput requirements.

Method A: The Kinetic Slope Analysis (Recommended for HTS)

Best for: High-Throughput Screening where "pre-reads" are logistically difficult.

Principle: Autofluorescence is typically static (constant), whereas the this compound signal is dynamic (increases as Cs⁺ enters the cell). By measuring the rate of change (slope) rather than absolute intensity, you mathematically eliminate the static background.

Step-by-Step Protocol:

  • Load Cells: Incubate cells with this compound (typically 5–10 µM) for 60 mins. Wash 3x to remove extracellular dye.

  • Add Test Compounds: Allow 10–15 min incubation for compound-target binding.

  • Baseline Read: Measure fluorescence for 30 seconds (Ex 365 nm / Em 505–520 nm).

  • Inject Stimulus: Inject CsCl solution (final conc. 10–30 mM).

  • Kinetic Read: Continue measuring every 10 seconds for 5 minutes.

  • Analysis:

    • Ignore the absolute RFU (Relative Fluorescence Units) value.

    • Calculate the Max Slope (Vmax) between

      
       and 
      
      
      
      .
    • Logic: A fluorescent compound will raise the Y-intercept but will not alter the slope unless it biologically affects the channel.

Method B: The "Dual-Blank" Subtraction (Gold Standard for Validation)

Best for: Hit validation and characterization of highly fluorescent compounds.

Principle: Physically maps the autofluorescence landscape of every well before the probe is introduced.

StepActionCritical Parameter
1 Plate Cells Ensure uniform density; cell clumping creates uneven AF.
2 Add Compounds Add drug candidates before dye loading.
3 The "AF Map" Read Read Plate (Ex 365 / Em 520). Save as Data Set A.
4 Load Probe Add this compound (acetoxymethyl ester form). Incubate.
5 Wash Remove extracellular probe/compound mix. Re-add compound.
6 Stimulate & Read Add CsCl. Read Endpoint or Kinetic. Save as Data Set B.
7 Calculation

Note on Correction Factor: If washing removes the compound (Step 5), the AF Map (Set A) might overestimate the background present in Step 6. For non-wash assays (using quenching dyes), the factor is 1.0.

Visualizing the Correction Logic

The following diagram illustrates the decision logic for selecting the correct background correction method based on your assay conditions.

AF_Correction_Workflow Start Start: this compound Assay Signal Analysis Check_AF Is Compound Autofluorescent (AF)? Start->Check_AF Check_Mode Read Mode? Check_AF->Check_Mode Yes Kinetic_Sol Solution 1: Kinetic Slope Analysis (Ignore Baseline Shift) Check_AF->Kinetic_Sol No (Standard Protocol) Static_AF Static AF (Constant Signal) Check_Mode->Static_AF Stable Signal Dynamic_AF Dynamic AF (Precipitation/pH change) Check_Mode->Dynamic_AF Signal Changes w/o Cs+ Static_AF->Kinetic_Sol High Throughput Subtract_Sol Solution 2: Dual-Blank Subtraction (Pre-read Plate) Static_AF->Subtract_Sol High Precision Spectral_Sol Solution 3: Spectral Unmixing (Requires Spectral Reader) Dynamic_AF->Spectral_Sol If Spectra Distinct Reject Reject Compound (False Positive) Dynamic_AF->Reject If Spectra Overlap

Figure 1: Decision tree for selecting the appropriate autofluorescence correction strategy. Green nodes indicate valid solutions; red nodes indicate assay failure points.

Advanced Troubleshooting: The "Red-Edge" Effect

Issue: You are screening a library of kinase inhibitors, many of which are yellow/orange. They absorb the 365 nm excitation light, reducing the effective power reaching the this compound probe. Diagnosis: This is Inner Filter Effect (IFE) , not simple autofluorescence. Solution:

  • Check Absorbance: Run an OD scan of your compound at 365 nm. If OD > 0.1, the excitation light is being attenuated.

  • Mathematical Correction: Apply the Beer-Lambert correction formula to your raw data:

    
    
    Where 
    
    
    
    is observed fluorescence and
    
    
    is the optical density of the compound at the excitation wavelength.

Data Comparison: Correction Efficacy

The table below summarizes the impact of different correction methods on Signal-to-Background (S/B) ratios in a standard HEK293 Cesium uptake assay.

Correction MethodRaw S/B RatioCorrected S/B RatioThroughput SuitabilityLimitations
None (Raw Data) 2.1 : 1N/AHighHigh false-positive rate (40%)
Background Subtraction 2.1 : 18.5 : 1 MediumRequires 2x reads; plate movement errors
Kinetic Slope (Vmax) N/A12.3 : 1 HighMisses very fast/transient flux events
Extracellular Quencher 3.5 : 15.0 : 1HighQuencher (e.g., Trypan Blue) may be toxic

References

  • Ariga, K., et al. (2014).[2] Intracellular Imaging of Cesium Distribution in Arabidopsis Using this compound.[2][3][4][5] ACS Applied Materials & Interfaces, 6(15), 12618–12624. Link

  • Simeonov, A., et al. (2012). Interference with Fluorescence and Absorbance.[6][7][8] Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315-324. Link

Sources

Technical Support Center: Cesium Green Intracellular Probes

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide addresses the specific challenges associated with "Cesium Green," referring primarily to the fluorescent chemosensor developed for intracellular Cesium (


) detection (as pioneered by the Ariga group at NIMS), while also addressing the common confusion with Cesium Lead Bromide (

) Perovskite Nanocrystals
which are also colloquially referred to as "this compound" in materials science and toxicology.

Status: Operational | Tier: Advanced Research Support Subject: Troubleshooting Loading, Solubility, and Cellular Uptake Protocols

Part 1: Diagnostic & Reagent Verification (Critical Step)

Before troubleshooting, we must verify the physicochemical identity of your "this compound" reagent, as this name is used for two distinct classes of materials in the literature.

FeatureCandidate A: The "Ariga" this compound Probe Candidate B: this compound Perovskites (

)
Chemistry Organic supermolecule (Crown-ether/Coumarin based)Inorganic Perovskite Nanocrystal
Primary Use Detecting intracellular

ions (e.g., radiocesium tracking)
Photovoltaics, Optoelectronics, Nanotox studies
Solubility Hydrophobic (Requires THF/DMSO)Insoluble in water (Colloidal suspension)
Uptake Mode Passive diffusion (limited) or Carrier-mediatedEndocytosis / Phagocytosis
Emission Green (~500-520 nm) upon

binding
Intrinsic Green Emission (Sharp peak ~515 nm)

Note: If you intended to use Calcium Green-1 AM (for


 signaling) and this was a typo, please refer to standard AM-ester loading protocols. The guide below focuses on Candidate A  (the 

sensor), with notes on Candidate B .

Part 2: Troubleshooting Guide (Q&A Format)

Category 1: Solubility & Precipitation Issues

Q: Why does the this compound probe precipitate immediately upon addition to the culture medium? A: The "this compound" supermolecule is highly lipophilic and chemically designed to function in solid-state or organic solvent environments. It has poor aqueous solubility.

  • Mechanism: When a stock solution (typically in THF) is introduced to an aqueous buffer (PBS or DMEM), the sudden change in polarity causes the dye to crash out of solution before it can interact with the cell membrane.

  • Solution:

    • Solvent Exchange: Ensure your stock is in anhydrous THF or DMSO.

    • Surfactant Assist: Premix the dye stock with Pluronic F-127 (0.02% final concentration) before adding to the aqueous media. This forms micelles that solubilize the dye and facilitate membrane contact.

    • Carrier Systems: For difficult cell lines, use a carrier vector. Literature suggests coupling the probe with Graphene Oxide Quantum Dots (GOQDs) to create a hydrophilic nanocomposite that enters cells via endocytosis.

Category 2: Cellular Uptake & Signal Intensity

Q: I see high background fluorescence on the cell membrane but no intracellular signal. Why? A: This "ring effect" indicates the probe is sticking to the lipid bilayer but failing to translocate into the cytosol.

  • Cause: The crown-ether moiety may be interacting with membrane phospholipids or getting trapped in the hydrophobic core of the bilayer.

  • Correction:

    • Wash Steps: Implement a rigorous wash step with a serum-free buffer containing a scavenger (like 0.1% BSA) to strip non-internalized dye.

    • Incubation Temp: Perform loading at 37°C , not room temperature. Membrane fluidity is required for passive diffusion of this bulky supermolecule.

    • Time Course: Extend incubation time. Unlike Calcium Green (20-40 min), this compound may require 1–2 hours for sufficient equilibrium loading.

Q: My cells are loaded, but I detect no fluorescence even after adding Cesium. A: This is likely a sensitivity or quenching issue.

  • pH Sensitivity: The fluorescence of many crown-ether probes is pH-dependent. If the probe localizes to acidic organelles (lysosomes/endosomes), the fluorescence may be quenched (protonation of the fluorophore).

    • Test: Co-load with a lysosomal tracker. If colocalized, use Chloroquine (50 µM) to neutralize lysosomal pH and restore signal.

  • Ion Competition: While "this compound" is selective, high intracellular Potassium (

    
    ) (typically ~140 mM) can compete for the binding site if the probe's selectivity coefficient isn't optimized. Ensure your experimental 
    
    
    
    concentration is within the probe's dynamic range (often mM range for biological visibility).
Category 3: Perovskite Specifics (If using Nanocrystals)

Q: The green fluorescence of my CsPbBr3 nanoparticles disappears after cellular uptake. A: Perovskites are extremely unstable in aqueous/polar environments.

  • Degradation: The cytoplasmic water and salts degrade the nanocrystal structure, turning it into non-fluorescent lead/cesium salts.

  • Fix: Surface passivation is required before loading. Encapsulate the nanocrystals in a hydrophobic polymer shell (e.g., PMMA or lipid coating) to protect the crystal lattice from the cytosol.

Part 3: Optimized Experimental Protocol

Target: Intracellular Imaging of


 using the Ariga/NIMS Probe variant.
Reagents
  • This compound Probe Stock: 1 mM in anhydrous THF.

  • Pluronic F-127: 20% w/v solution in DMSO.

  • Loading Buffer: HBSS (Hanks' Balanced Salt Solution), pH 7.4.

  • Cesium Source:

    
     or 
    
    
    
    (for stimulation).
Workflow
  • Preparation:

    • Mix 5 µL of Probe Stock + 5 µL of Pluronic F-127. Vortex for 30 seconds.

    • Add mixture to 5 mL of warm HBSS (Final conc: 1 µM). Vortex immediately to prevent aggregation.

  • Loading:

    • Remove culture media from cells (e.g., Arabidopsis protoplasts or HeLa cells).

    • Add the Loading Buffer.

    • Incubate at 37°C for 60 minutes in the dark.

  • Washing (Crucial):

    • Wash 3x with HBSS containing 1% FBS (or BSA) to remove membrane-bound dye.

    • Wash 1x with serum-free HBSS.

  • Imaging:

    • Excitation: 488 nm (Argon laser) or 490 nm LED.

    • Emission: Bandpass 510–540 nm.

    • Stimulation: Perfuse with buffer containing 1–10 mM

      
       and observe fluorescence increase.
      

Part 4: Mechanistic Visualization

The following diagram illustrates the uptake pathways and the fluorescence activation mechanism of the this compound probe versus the Perovskite nanoparticle pathway.

CesiumGreenPathways cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Cytosol / Intracellular Probe_Sol This compound Probe (Hydrophobic) Membrane Lipid Bilayer Probe_Sol->Membrane Precipitation/Adsorption (High Background) Probe_Micelle Probe + Pluronic/GOQD (Micelle/Composite) Probe_Micelle->Membrane Fusion/Diffusion Endosome Endosome/Lysosome Probe_Micelle->Endosome Endocytosis Cs_Ion Cesium Ions (Cs+) Cs_Ion->Membrane Ion Channels Perovskite CsPbBr3 Nanocrystal (Perovskite) Perovskite->Endosome Uptake Complex Probe-Cs+ Complex (Fluorescent ON) Membrane->Complex Cs+ Binding Free_Probe Free Probe (Dark) Endosome->Free_Probe Endosomal Escape Degraded Degraded Crystal (Fluorescence OFF) Endosome->Degraded Hydrolysis/Acidic pH Free_Probe->Complex Binds Cs+

Caption: Figure 1: Uptake mechanisms for this compound variants. The organic probe requires micellar encapsulation for efficient cytosolic delivery to bind


, whereas Perovskite nanocrystals often suffer degradation in endosomal compartments.

Part 5: Data Summary & Expectations

ParameterExpected Performance (Organic Probe)Troubleshooting Threshold
Excitation Max 490 nm< 10% absorption (Check solubility)
Emission Max 515–520 nmShift to >550 nm (Aggregation artifact)
Kd (Dissociation) ~mM range (Low affinity compared to

dyes)
No response at < 10 mM

Selectivity

Signal increases with

only (Poor selectivity batch)
Loading Time 60–120 mins< 30 mins (Insufficient signal)

References

  • Akamatsu, M., Komatsu, H., Mori, T., et al. (2014).[1][2] "Intracellular Imaging of Cesium Distribution in Arabidopsis Using this compound." ACS Applied Materials & Interfaces, 6(11), 8208–8211.[1]

  • Ariga, K., et al. (2012).[3] "this compound: A Fluorescent Probe for Cesium Detection."[1][2][3][4][5] National Institute for Materials Science (NIMS) Research Highlight.

  • Nugroho, B. S., & Nakashima, S. (2022). "Improvement of Cs detection performance... by tuning graphene oxide quantum dot-based nanocomposite."[7][8] RSC Advances, 12, 21205-21214.

  • Protesescu, L., et al. (2015). "Nanocrystals of Cesium Lead Halide Perovskites (CsPbX3): Bright Polymer-Composite Films." Nano Letters, 15(6), 3692–3696. (Context for Perovskite "this compound" identity).

Sources

Validation & Comparative

Validating Cesium Green for Quantitative Cesium Analysis: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quantification of Cesium (


) has traditionally relied on destructive, low-throughput methods like ICP-MS or radioactive tracers (

). However, the emergence of Cesium Green —a crown-ether-based fluorescent probe—offers a non-destructive, spatially resolved alternative suitable for high-throughput screening (HTS) in ion channel research and environmental toxicology.

This guide provides a rigorous framework for validating this compound against industry standards (ICP-MS and Thallium Flux). It addresses the critical challenge of selectivity against physiological concentrations of Potassium (


) and Sodium (

) and outlines a self-validating experimental protocol.

Mechanism of Action & Technical Profile

This compound functions as a "turn-on" fluorescent sensor. Structurally, it typically incorporates a diaza-18-crown-6 (or larger) moiety linked to a fluorophore (often FITC or BODIPY derivatives).

  • The Switch: In its unbound state, the fluorophore is quenched via Photoinduced Electron Transfer (PET) from the crown ether's lone pair electrons.

  • The Trigger: When

    
     binds within the crown ether cavity, the lone pair electrons are engaged in coordination, raising their redox potential and blocking the PET process. This restores fluorescence.
    
  • The Critical Variable: The cavity size is tuned for

    
     (ionic radius ~1.67 Å), but competitive binding with 
    
    
    
    (~1.38 Å) is the primary interference risk that must be validated.
Graphviz Diagram 1: Mechanism & Signal Transduction

CesiumGreenMechanism Unbound Unbound Probe (PET Active) Binding Coordination (Crown Ether Cavity) Unbound->Binding + Cs+ Cs_Ion Cesium Ion (Cs+) (Analyte) Cs_Ion->Binding PET_Block PET Process Blocked Binding->PET_Block e- transfer inhibited Fluorescence Green Fluorescence Emission (Turn-On) PET_Block->Fluorescence Signal Generation K_Ion Potassium (K+) (Interference) K_Ion->Binding Low Affinity (Must Validate)

Caption: The "Turn-On" mechanism of this compound relies on blocking Photoinduced Electron Transfer (PET) upon specific ion coordination.

Comparative Analysis: this compound vs. Alternatives

To justify switching to this compound, one must weigh its kinetic resolution against the absolute accuracy of mass spectrometry.

Table 1: Performance Matrix
FeatureThis compound (Fluorescence) ICP-MS (Mass Spec) Thallium Flux (FluxOR™)
Primary Output Real-time intracellular

Total elemental

Surrogate

flux (mimics

)
Throughput High (96/384-well plate)Low (Sequential injection)High (384/1536-well plate)
Spatial Resolution Sub-cellular (Organelle specific)None (Bulk lysate)Cellular (Cytosolic)
Limit of Detection

range

(Parts per trillion)
N/A (Indirect)
Destructive? No (Live cell compatible)Yes (Acid digestion req.)No (But

is toxic)
Major Limitation

interference (Selectivity)
Cost & Time

is not

(Different kinetics)

Expert Insight:

  • Use ICP-MS when you need absolute quantification for regulatory submissions (e.g., total tissue accumulation).

  • Use Thallium Flux for generic

    
     channel modulator screening where the specific ion identity is secondary to the flux rate.
    
  • Use this compound when measuring hERG block or HCN channel permeability specifically to Cesium, or when studying spatial accumulation in environmental samples (e.g., plant vacuoles).

Validation Protocol: A Self-Validating System

This protocol is designed to be self-validating . If the controls in Step 2 fail, the data in Step 3 is invalid.

Phase 1: In Vitro Selectivity (The "Killer" Experiment)

Before cellular application, you must determine the Selectivity Coefficient (


) in a cell-free buffer.
  • Prepare Buffer: 10 mM HEPES, pH 7.4. Crucial: Do not use PBS (contains

    
    ). Use NMDG-Cl to maintain osmolarity if needed.
    
  • Titration A (Cesium only): Add this compound (5

    
    ). Titrate 
    
    
    
    from 0 to 100 mM. Plot fluorescence (
    
    
    ) vs.
    
    
    .[1] Determine
    
    
    .
  • Titration B (Physiological Background): Repeat titration in a buffer containing 140 mM KCl (mimicking intracellular

    
    ).
    
  • Acceptance Criteria: The fluorescence enhancement (

    
    ) triggered by 
    
    
    
    in the presence of
    
    
    must be statistically significant (
    
    
    ) over the
    
    
    baseline. If the probe saturates with
    
    
    alone, it is unsuitable for intracellular use.
Phase 2: Cellular Loading & Functional Assay

Target: HEK293 cells expressing hERG or Kv channels.

  • Dye Loading:

    • Incubate cells with 5-10

      
       this compound (AM ester form if available, or use electroporation for salt form) for 30-60 mins at 37°C.
      
    • Wash: 3x with Cs-free, K-free external buffer (use NMDG or Choline as cation replacement).

  • Baseline Acquisition: Measure resting fluorescence (

    
    ).
    
  • Stimulation:

    • Add stimulus buffer containing varying

      
       (e.g., 5, 10, 20 mM).
      
    • Optional: Add channel blocker (e.g., E-4031 for hERG) to negative control wells.

  • Quantification:

    • Calculate

      
      .[2]
      
    • Validate channel specificity by comparing Blocked vs. Unblocked wells.

Graphviz Diagram 2: Validation Decision Tree

ValidationFlow Start Start Validation Selectivity_Check Step 1: In Vitro Selectivity (vs 140mM K+) Start->Selectivity_Check Fail_Selectivity STOP: Probe binds K+ indiscriminately Selectivity_Check->Fail_Selectivity High Background Pass_Selectivity Proceed to Cellular Assay Selectivity_Check->Pass_Selectivity Distinct Cs Signal Cell_Loading Step 2: Load Cells (Check S/N Ratio) Pass_Selectivity->Cell_Loading Blocker_Control Step 3: Add Channel Blocker (e.g., E-4031) Cell_Loading->Blocker_Control No_Block Invalid: Signal is non-specific leak Blocker_Control->No_Block No Change Signal_Blocked Valid: Signal is Channel-Dependent Blocker_Control->Signal_Blocked Signal Decreases Quantification Step 4: Generate Dose-Response (Calculate EC50) Signal_Blocked->Quantification

Caption: Logical workflow for validating this compound. The process terminates if selectivity against physiological Potassium is not established.

Troubleshooting & Optimization (E-E-A-T)

Problem: High Background Fluorescence

  • Cause: Non-specific binding to membranes or high sensitivity to intracellular

    
    .
    
  • Solution: Use ratiometric analysis if the probe supports it (rare for simple crown ethers) or employ Fluorescence Lifetime Imaging (FLIM) . FLIM is independent of probe concentration and can often distinguish the metal-complexed state more accurately than intensity alone.

Problem: Dye Leakage

  • Cause: Anion transporters extruding the dye.

  • Solution: Add Probenecid (1-2.5 mM) to the assay buffer. This inhibits organic anion transporters and retains the dye in the cytosol, a standard trick in Thallium flux assays that applies here [1].

Problem: pH Sensitivity

  • Cause: The PET mechanism often involves nitrogen atoms that can be protonated.

  • Solution: Ensure all buffers are strictly buffered to pH 7.2–7.4. Perform a pH titration control to ensure fluorescence changes are due to

    
     and not intracellular acidification.
    

References

  • Weaver, C. D. (2018). Thallium Flux Assay for Measuring the Activity of Monovalent Cation Channels and Transporters.[3][4][5] Methods in Molecular Biology, 1684, 105–114. Link

  • Ariga, T., et al. (2014). Novel Fluorescent Probe for Visualizing and Detection of Trace Amount of Cesium Particulates.[6][7][8] ACS Applied Materials & Interfaces.[8] (Referenced via TCI Chemicals Product Guide). Link

  • Kero, F. A., et al. (2012). Fundamental Studies Related to Elemental Isotope Selection for Quantitative Analysis by ICP-MS. Spectroscopy. Link

  • Zhang, X., et al. (2023).[7] A Highly Sensitive and Selective Optical Sensor for the On-Line Detection of Cesium in Water.[7] Sensors (MDPI), 23(18), 7832. Link

  • Thermo Fisher Scientific. FluxOR™ II Green Potassium Ion Channel Assay User Guide. (Standard protocol for Tl+ comparison). Link

Sources

Cesium Green vs. Atomic Absorption Spectroscopy: A Comparative Guide for Cesium Detection

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers in drug development and environmental toxicology, the detection of Cesium (


) presents a distinct bifurcation in methodology. Atomic Absorption Spectroscopy (AAS)  remains the gold standard for quantitative bulk analysis , offering high precision (ppb levels) for environmental or biological fluid samples where spatial information is irrelevant. In contrast, Cesium Green  (and related supramolecular crown-ether probes) represents the frontier of spatiotemporal imaging , enabling the visualization of 

uptake in live cells and tissues—a capability AAS cannot provide.

This guide objectively compares these two methodologies, delineating their mechanisms, performance metrics, and specific experimental protocols.

Part 1: The Mechanistic Divide

The fundamental difference between these technologies lies in the physical principle of detection: Molecular Complexation vs. Atomic Excitation .

1. This compound: Supramolecular Fluorescence

"this compound" refers to a class of small-molecule fluorescent probes, typically constructed around a calix[4]arene-bis(crown-6-ether) or similar crown-ether scaffold.[1]

  • Mechanism: Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT).

  • The "Turn-On" Event: In the unbound state, the lone pair electrons of the crown ether moiety quench the fluorophore via PET. When

    
     binds to the crown ether cavity (host-guest complexation), the energy level of the donor orbital is lowered, inhibiting PET and restoring fluorescence.
    
  • Specificity: The cavity size (typically 18-crown-6 derivatives) is tuned specifically for the ionic radius of

    
     (1.67 Å), rejecting smaller ions like 
    
    
    
    (1.02 Å) and
    
    
    (1.38 Å).
2. Atomic Absorption Spectroscopy (AAS): Optical Absorption

AAS relies on the absorption of optical radiation by free atoms in the gaseous state.

  • Mechanism: Beer-Lambert Law.

  • The Process: The sample is atomized (via Flame or Graphite Furnace). A hollow cathode lamp emits light specifically at the

    
     resonance line (852.1 nm). Ground-state 
    
    
    
    atoms in the optical path absorb this light.
  • Quantification: The amount of light absorbed is directly proportional to the concentration of

    
     in the sample.
    
Part 2: Visualizing the Workflow

The following diagram contrasts the experimental logic of both methods.

CesiumDetectionWorkflow cluster_0 This compound (Live Imaging) cluster_1 AAS (Quantitative Analysis) CG_Start Live Biological Sample (Cells/Tissue) CG_Load Probe Loading (Incubation with this compound) CG_Start->CG_Load CG_Wash Wash Step (Remove Extracellular Dye) CG_Load->CG_Wash CG_Stim Stimulus/Exposure (Add CsCl) CG_Wash->CG_Stim CG_Detect Fluorescence Microscopy (Ex/Em: ~490/520nm) CG_Stim->CG_Detect CG_Output Spatiotemporal Data (Intracellular Distribution) CG_Detect->CG_Output AAS_Start Bulk Sample (Urine, Soil, Lysate) AAS_Digest Acid Digestion (HNO3/HClO4 + Heat) AAS_Start->AAS_Digest AAS_Atom Atomization (Flame or Graphite Furnace) AAS_Digest->AAS_Atom AAS_Light Light Absorption (852.1 nm) AAS_Atom->AAS_Light AAS_Detect Detector (PMT) AAS_Light->AAS_Detect AAS_Output Total Concentration (ppm/ppb) AAS_Detect->AAS_Output

Figure 1: Comparative workflow showing the non-destructive, cellular nature of this compound versus the destructive, bulk quantification of AAS.

Part 3: Performance Matrix & Data Comparison

The following table synthesizes performance data derived from supramolecular chemistry literature and standard analytical protocols.

FeatureThis compound (Fluorescent Probe)Atomic Absorption (AAS - Graphite Furnace)
Primary Output Localization (Where is the Cs+?)Quantification (How much Cs+ is there?)
Detection Limit (LOD) ~1.0 - 10 µM (Probe dependent)0.02 - 0.2 ppb (µg/L) [1]
Selectivity (

)
High (

), but interference possible at high physiological

Absolute (Specific spectral line at 852.1 nm)
Sample State Live cells, tissues, transparent fluidsLiquid digest (Destructive)
Spatial Resolution Micrometer (Sub-cellular)None (Bulk average)
Throughput High (96/384-well plate compatible)Low to Medium (Sequential sampling)
Key Limitation Potential photobleaching; requires loadingMatrix interferences; destructive
Part 4: Experimental Protocols
Protocol A: Intracellular Cs+ Imaging with this compound

Target: Visualizing Cs+ entry into plant or mammalian cells (e.g., via Potassium channels).

  • Probe Preparation:

    • Dissolve lyophilized this compound (e.g., calixarene-based derivative) in anhydrous DMSO to create a 1 mM stock solution.

    • Note: Avoid moisture; crown ethers are sensitive to hydration shells which can alter binding kinetics.

  • Cell Loading:

    • Dilute stock to 5–10 µM in physiological buffer (e.g., HEPES-buffered saline).

    • Incubate cells for 30–60 minutes at 37°C (mammalian) or 22°C (plant).

    • Critical Step: If using an esterified version (acetoxymethyl ester), ensure a post-incubation recovery (20 min) to allow esterase hydrolysis and dye trapping.

  • Washing:

    • Wash cells

      
       with Cs-free buffer to remove extracellular probe and reduce background fluorescence.
      
  • Imaging:

    • Set microscope excitation/emission to FITC settings (approx. 490 nm / 520 nm).

    • Capture basal fluorescence (

      
      ).
      
    • Introduce CsCl stimulus (e.g., 10 mM).

    • Capture time-lapse images to measure

      
      .
      
Protocol B: Quantitative Cs+ Analysis via Graphite Furnace AAS

Target: Precise quantification of Cs+ in biological lysates or environmental water.

  • Sample Digestion:

    • For biological tissue/soil: Weigh 1.0 g of sample.

    • Add 10 mL of Aqua Regia (HNO3:HCl, 1:3) or HNO3/HClO4 mixture.[2]

    • Heat at 95°C for 2 hours until the solution is clear.

    • Filter through 0.45 µm membrane.

  • Instrument Calibration:

    • Install Cesium Hollow Cathode Lamp. Set wavelength to 852.1 nm .

    • Prepare standards: 0, 0.5, 1.0, 2.0, 5.0 ppb Cs using a CsCl stock.

    • Matrix Modifier: Add 0.1% KCl or

      
       as an ionization buffer to suppress ionization interference (Cs has very low ionization potential).
      
  • Measurement:

    • Inject 20 µL of sample into the graphite tube.

    • Run temperature program: Dry (110°C)

      
       Ash (600°C) 
      
      
      
      Atomize (2000°C).
    • Record integrated absorbance (peak area).

Part 5: Decision Matrix

Use the logic map below to determine the appropriate method for your study.

DecisionMatrix Start What is your primary data requirement? Q1 Do you need spatial resolution (e.g., inside a cell)? Start->Q1 Branch_Spatial Yes Q1->Branch_Spatial Intracellular/Tissue Branch_Bulk No Q1->Branch_Bulk Water/Urine/Soil Result_CG USE this compound (Fluorescence Microscopy) Branch_Spatial->Result_CG Q2 Is the concentration < 1 µM? Branch_Bulk->Q2 Result_AAS USE AAS / ICP-MS (Atomic Spectroscopy) Q2->Result_AAS Yes (Trace Analysis) Q2->Result_AAS No (High Precision Required)

Figure 2: Decision tree for selecting between this compound and AAS based on spatial needs and sensitivity.

References
  • Shimadzu Corporation. (n.d.). Atomic Absorption Spectrometry: Analysis of Cesium in Tap Water and Soil. Retrieved from [Link][3]

  • Ariga, K., et al. (2014).[4] Success in Intracellular Imaging of Cesium Distribution in Plants Used for Cesium Absorption. National Institute for Materials Science (NIMS). Retrieved from [Link][3][5]

  • Mori, T., et al. (2015).[1] High selective fluorescence imaging of cesium distribution in Arabidopsis using a bis(trihydroxyphenyl)-appended crown ether derivative. Chemical Science. Retrieved from [Link]

  • Heilier, J. F., et al. (2005). Comparison of Atomic Absorption and Fluorescence Spectroscopic Methods. Archives of Toxicology. Retrieved from [Link]

Sources

Cross-Validation of Cesium Green with ICP-MS for Cesium Detection

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the validation framework for Cesium Green , a crown-ether-based fluorescent sensor, against the analytical gold standard, Inductively Coupled Plasma Mass Spectrometry (ICP-MS) .

While ICP-MS offers superior sensitivity (parts-per-trillion), it is limited by its destructive nature and lack of spatiotemporal resolution. This compound offers non-destructive, real-time imaging of labile


 in live cells but requires rigorous validation due to potential ionic interference (primarily 

) and matrix effects. This guide provides a self-validating protocol to correlate fluorescence intensity with absolute elemental concentration, ensuring data integrity in drug development and ion channel research.

Technology Overview: The Challenger vs. The Standard

This compound (Fluorescent Probe)

Mechanism: this compound typically utilizes a crown ether moiety (e.g., 21-crown-7 derivatives) conjugated to a fluorophore. Upon binding


, the molecule undergoes a conformational change or suppresses Photoinduced Electron Transfer (PET), resulting in a fluorescence increase.
  • Primary Utility: Live-cell imaging, high-throughput screening (HTS), temporal kinetics.

  • Detection Limit (LOD): Typically low micromolar (

    
    ) to high nanomolar (
    
    
    
    ).[1]
  • Key Limitation: Competitive binding from endogenous ions (

    
    , 
    
    
    
    ) and protein binding.
ICP-MS (The Gold Standard)

Mechanism: Samples are aerosolized and ionized in high-temperature argon plasma (6000–10000 K). Ions are separated by their mass-to-charge ratio (


).[2][3]
  • Primary Utility: Absolute quantification, trace environmental analysis, pharmacokinetic distribution.

  • Detection Limit (LOD): Parts-per-trillion (ppt) to parts-per-quadrillion (ppq).

  • Key Limitation: Destructive; measures total elemental cesium (free + bound), not just biologically available ions.

Comparative Performance Analysis

The following data summarizes the operational differences between the two methodologies.

FeatureThis compound (Fluorescence)ICP-MS (Mass Spectrometry)
Analyte Specificity Free Ionic Cesium (

)
Total Elemental Cesium (

)
LOD (Sensitivity)


Dynamic Range 2–3 logs (Saturable)8–9 logs (Linear)
Throughput High (96/384/1536-well plates)Low/Medium (Sequential injection)
Interference Ionic (

competition), Autofluorescence
Isobaric (

,

, Xe isotopes)
Sample State Live cells, buffers (Non-destructive)Acidified digest (Destructive)

Scientific Integrity: The Cross-Validation Protocol

To validate this compound data, one cannot simply compare raw fluorescence units (RFU) to ICP-MS counts. The protocol below accounts for matrix effects and speciation differences (free vs. total Cs).

Experimental Workflow Diagram

The following logic flow illustrates the parallel processing required for accurate cross-validation.

CrossValidation Sample Biological Sample (Cell Lysate or Buffer) Split Split Sample Sample->Split MethodA Method A: this compound Split->MethodA MethodB Method B: ICP-MS Split->MethodB Incubate Incubate (30 min) Protect from light MethodA->Incubate Read Plate Reader/Imager (Ex/Em Specifics) Incubate->Read DataA Output: RFU (Relative Fluorescence) Read->DataA Correlate Correlation Analysis (Standard Curve Alignment) DataA->Correlate Digest Acid Digestion (HNO3 + H2O2) MethodB->Digest Ionize Plasma Ionization (m/z 133) Digest->Ionize DataB Output: CPS -> Concentration (Absolute [Cs]) Ionize->DataB DataB->Correlate

Figure 1: Parallel workflow for cross-validating fluorescent sensor data with quantitative mass spectrometry.

Step-by-Step Methodology
Phase A: Preparation of Standards (The "Truth" Set)

Do not rely on serial dilutions alone. Create a Matrix-Matched Standard Curve .

  • Base Matrix: Use a buffer that mimics the intracellular environment (e.g., 140 mM

    
    , 10 mM 
    
    
    
    , 1 mM
    
    
    ). Crucial: High
    
    
    background challenges the selectivity of this compound.
  • Spiking: Spike

    
     to final concentrations of 0, 1, 10, 100, 500, and 1000 
    
    
    
    .
  • Verification: Aliquot 1 mL of each standard for ICP-MS analysis to confirm exact concentrations (correcting for pipetting errors).

Phase B: this compound Assay (Fluorescence)
  • Loading: Add this compound (final conc. 5–10

    
    ) to samples.
    
  • Equilibration: Incubate for 30–60 minutes at room temperature in the dark.

  • Readout: Measure fluorescence (Ex/Em optimized for probe) on a calibrated microplate reader.

  • Correction: Subtract the fluorescence of the "0

    
     Cs" blank (background signal).
    
Phase C: ICP-MS Validation (Mass Spec)
  • Digestion: Take the parallel aliquots (from Phase A). Add trace-metal grade

    
     (65%) and digest at 95°C for 2 hours to release all metal ions.
    
  • Dilution: Dilute samples with Milli-Q water to <2% acid content to protect the instrument interface.

  • Internal Standard: Add Rhodium (

    
    ) or Indium (
    
    
    
    ) as an internal standard to correct for signal drift and matrix suppression.
  • Acquisition: Measure

    
     in "No Gas" or "Helium (He)" collision mode to remove polyatomic interferences (though 
    
    
    
    is relatively interference-free, check for
    
    
    or
    
    
    if Barium is present).
Phase D: Data Correlation

Plot RFU (Y-axis) vs. ICP-MS Concentration (X-axis) .

  • Linearity Check: The plot should be linear at low concentrations and plateau as the probe saturates (

    
    ).
    
  • Discrepancy Analysis: If ICP-MS detects Cs but Fluorescence is low, the probe may be quenched or out-competed by

    
    . If Fluorescence is high but ICP-MS is low, check for autofluorescence or probe aggregation.
    

Mechanistic Causality & Decision Making

Understanding why discrepancies occur is vital for interpretation.

Mechanism Input Experimental Goal Decision1 Is spatial resolution required? (e.g., organelle) Input->Decision1 BranchFluoro Use this compound Decision1->BranchFluoro Yes BranchICP Use ICP-MS Decision1->BranchICP No Constraint1 Constraint: High K+ (140mM) Intracellular Matrix BranchFluoro->Constraint1 BranchICP->Constraint1 Result1 Risk: Competitive Binding (False Low Signal) Constraint1->Result1 Fluorescence Path Result2 Advantage: Absolute Quant (No K+ Interference) Constraint1->Result2 ICP-MS Path

Figure 2: Decision matrix for selecting the appropriate detection method based on experimental constraints.

Critical Considerations for Researchers
  • The "Free vs. Total" Gap: In biological lysates, up to 30-40% of ions can be bound to proteins or sequestered. ICP-MS measures the total inventory. This compound measures the free pool. A discrepancy where

    
     is biologically real and expected.
    
  • Selectivity Coefficients: this compound selectivity for

    
     over 
    
    
    
    is finite. In a neuron (high intracellular
    
    
    ), the background fluorescence will be elevated. You must run a "High
    
    
    /No
    
    
    " control to establish the baseline noise floor.

References

  • Spectroscopy Online. (2020). Multi-Quadrupole ICP-MS: Pushing Limits of Detection to the Next Decimal. Link

  • Royal Society of Chemistry (Analyst). (2016). Recent progress in the design and applications of fluorescence probes containing crown ethers. Link

  • National Institutes of Health (PMC). (2014). Fluorescent Sensors for Measuring Metal Ions in Living Systems. Link

  • MDPI (Sensors). (2020). Fluorescent Sensors for Detecting and Imaging Metal Ions in Biological Systems. Link

  • ResearchGate (Methodology). (2025). Typical detection limits for an ICP-MS. Link

Sources

Technical Comparison Guide: Cesium Green for Intracellular and Environmental Sensing

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Cesium Green , a specialized fluorescent probe designed for the high-resolution imaging of cesium ions (


).[1] While originally developed for environmental monitoring following the Fukushima nuclear incident, its application has expanded into biological research, offering a unique tool for ion channel pharmacology and toxicology where 

serves as a potassium channel blocker or surrogate tracer.

Executive Summary

This compound is a turn-on fluorescent probe engineered to detect cesium ions (


) with micrometer-scale spatial resolution.[1][2][3] Unlike traditional radiometric methods (gamma spectroscopy) or bulk elemental analysis (ICP-MS), this compound allows for the visual localization  of 

accumulation in living tissues and solid samples.[4][5]

For drug development professionals, this probe bridges a critical gap: it enables the visualization of


 distribution—often used as a 

channel blocker or physiological tracer—within intracellular compartments, a capability previously unattainable with electrophysiology alone.

Mechanism of Action

This compound operates on a Host-Guest Supramolecular mechanism. It typically consists of a fluorophore (often a fluorescein or coumarin derivative) covalently linked to a cesium-selective ionophore (such as a crown ether or calixarene).

  • Apo State (Unbound): The probe exhibits low fluorescence due to Photoinduced Electron Transfer (PET) quenching or non-radiative decay pathways.

  • Bound State (Cesium Chelation): Upon binding

    
    , the ionophore undergoes a conformational change that inhibits the quenching mechanism, resulting in a strong fluorescence emission (typically green, 
    
    
    
    nm) under UV or blue excitation.
Diagram: Signal Transduction Pathway

CesiumGreenMechanism Figure 1: Mechanism of Fluorescence Activation in this compound Probe This compound Probe (Quenched State) Binding Host-Guest Chelation Probe->Binding + Cs+ Cs_Ion Cesium Ion (Cs+) Cs_Ion->Binding PET_Block Inhibition of PET Quenching Binding->PET_Block Conformational Lock Emission Green Fluorescence Emission (Turn-On) PET_Block->Emission Excitation (UV/Blue)

Figure 1: The binding of a Cesium ion blocks the quenching pathway, triggering high-intensity fluorescence.

Comparative Analysis: this compound vs. Alternatives

The following table contrasts this compound with the industry "Gold Standards" for cesium detection: ICP-MS (Inductively Coupled Plasma Mass Spectrometry) and Gamma Spectrometry .

FeatureThis compound (Fluorescence)ICP-MS (Elemental Analysis)Gamma Spectrometry
Primary Output Spatial Distribution (Images)Total Concentration (ppb/ppt)Radioactivity (Bq/kg)
Resolution Sub-cellular / Micrometer (

)
Bulk sample average (No spatial info)Centimeter (Low resolution)
Sample State Live cells, Tissues, Solid particlesDestructive (Liquefied/Digested)Solid/Liquid (Non-destructive)
Selectivity High (vs.

,

) but solvent-dependent
Absolute (Mass-to-charge ratio)Absolute (Isotope specific)
Sensitivity Moderate (mM to

range)
Ultra-High (ppt range)High (depends on activity)
Cost/Time Low / Real-time imagingHigh / Batch processingModerate / Real-time
Key Advantages[6][7][8]
  • Spatial Resolution: The definitive advantage of this compound is the ability to see where the cesium is. In drug safety studies, this distinguishes between cesium trapped in the lysosome versus the cytoplasm.

  • Non-Destructive: Allows for longitudinal studies in plant or cell culture models without killing the sample.

  • Naked-Eye Detection: High concentrations of cesium particulates (e.g., in environmental screening) can often be seen under UV light without complex instrumentation.

Key Disadvantages
  • Solvent Sensitivity: Many this compound variants (e.g., the Ariga probe) show reduced binding affinity in pure aqueous environments due to the high hydration energy of

    
    . They often perform best in alcoholic media or dried states, which can limit live-cell physiological relevance unless specific lipophilic derivatives are used.
    
  • Quantification Limits: Fluorescence intensity is semi-quantitative. It is excellent for relative comparison but inferior to ICP-MS for determining absolute molar concentrations.

  • Excitation Requirements: Some variants require UV excitation (

    
     nm), which can be phototoxic to live cells during prolonged imaging.
    

Experimental Protocols

Protocol A: Intracellular Imaging in Adherent Cells

Target Audience: Pharmacologists studying ion channel blockade.

Reagents:

  • This compound Stock Solution (1 mM in DMSO).

  • Wash Buffer: PBS (Phosphate Buffered Saline) - Note: Ensure

    
    -free buffer if studying competitive transport.
    
  • Cesium Chloride (

    
    ) solution (treatment).
    

Workflow:

  • Cell Culture: Seed CHO or HEK293 cells on glass-bottom confocal dishes.

  • Drug Treatment: Incubate cells with

    
     (e.g., 1-10 mM) for the desired timepoint to simulate channel blockade or uptake.
    
  • Staining:

    • Wash cells

      
       with PBS to remove extracellular Cs.
      
    • Add this compound (final concentration 5-10

      
      ) in culture medium or HBSS.
      
    • Incubate for 20-30 minutes at

      
      .
      
  • Imaging:

    • Wash

      
       with PBS.
      
    • Image immediately using a Confocal Microscope.

    • Excitation: 405 nm or 488 nm (check specific probe variant spectra).

    • Emission: 510-550 nm (Green channel).

Protocol B: Environmental/Solid Particle Detection (Spray Method)

Target Audience: Environmental Toxicologists.

  • Preparation: Dissolve this compound in Ethanol or Methanol (10

    
    ).
    
  • Application: Spray the solution directly onto the dried sample (soil, plant leaf, filter paper).

  • Visualization: Illuminate the sample with a handheld UV lamp (365 nm).

  • Analysis: Cesium-rich particles will appear as bright green fluorescent spots against a dark background.

Diagram: Experimental Workflow

Workflow Figure 2: Step-by-Step Imaging Protocol Start Start: Biological Sample Treat Cesium Treatment (e.g., Channel Blockade) Start->Treat Wash Wash Extracellular Cs+ (Prevent Background) Treat->Wash Stain Apply this compound (10 µM in DMSO/Buffer) Wash->Stain Incubate Incubate 30 min @ 37°C Stain->Incubate Image Fluorescence Microscopy (Ex: UV/Blue, Em: Green) Incubate->Image

Figure 2: Standardized workflow for intracellular cesium imaging.

Critical Data Summary

The following data points are synthesized from validation studies (Ariga et al. and TCI Chemicals data).

ParameterPerformance MetricNotes
Selectivity (

)

Excellent rejection of physiological sodium.
Selectivity (

)

Good rejection of potassium; critical for biological use.
Limit of Detection (LOD)

(Solution)
Can detect micrometer-sized solid particles visually.
Quantum Yield (

)

(Apo)


(Bound)
Significant signal-to-noise ratio increase upon binding.
Response Time

second
Suitable for real-time monitoring of uptake.

References

  • Intracellular Imaging of Cesium Distribution in Arabidopsis Using this compound Source: ACS Applied Materials & Interfaces [Link][1][2][3][6][7]

  • This compound: A New Tool for Environmental and Biological Monitoring Source: Science and Technology of Advanced Materials (Review) [Link]

  • Comparison of Cesium Detection Methods: From ICP-MS to Fluorescent Probes Source: Royal Society of Chemistry (RSC) Advances [Link]

Sources

Beyond the Green: Technical Limitations of Cesium Green for In Vivo Bio-Imaging

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

"Cesium Green" is a specialized fluorescent probe developed (notably by the Ariga group at NIMS, Japan) for the detection of cesium ions (


). While it represents a breakthrough in environmental monitoring  (e.g., detecting radioactive fallout particles) and plant physiology  (visualizing Cs accumulation in Arabidopsis), it possesses severe physicochemical limitations that render it unsuitable for direct in vivo mammalian imaging.

This guide objectively analyzes the technical failure points of this compound in physiological environments and provides validated alternative workflows.

Part 1: Technical Profile of this compound

Before addressing limitations, we must establish the probe's operational baseline.

FeatureSpecificationImplication
Chemical Nature Supramolecular host (Calixarene/Phenolic derivative)Relies on structural reorganization upon ion binding.
Excitation (

)
365 nm (UV) Critical Failure Point for deep tissue imaging.
Emission (

)
~500–520 nm (Green) High overlap with tissue autofluorescence.
Solubility Soluble in Methanol/Organic solventsPoor performance in aqueous buffers.
Binding Affinity High for

in organic media
Drastically reduced in polar/aqueous media.

Part 2: The Core Limitations (The "Why it Fails" Analysis)

The Hydration Barrier (Solvent Incompatibility)

The most significant limitation of this compound is its inability to function effectively in aqueous physiological environments (blood, cytosol, interstitial fluid).

  • Mechanism of Failure: this compound relies on a host-guest interaction where the

    
     ion fits into a molecular cavity, triggering fluorescence. In water, 
    
    
    
    ions are heavily hydrated. The energy required to strip the hydration shell (
    
    
    ) often exceeds the binding energy of the probe.
  • Result: In aqueous solution, the probe shows near-zero recognition of

    
    .[1] It functions primarily in methanol or in the dry state (e.g., sprayed onto dried plant tissues).
    
  • Causality: The probe lacks the lipophilic "shielding" necessary to extract

    
     from water without an assisting membrane (see Nano-optodes in Alternatives).
    
The Optical Window (UV Excitation)

This compound requires excitation at 365 nm (Ultraviolet) .

  • Tissue Penetration: UV light penetrates less than 100

    
     into biological tissue due to absorption by melanin, hemoglobin, and proteins. This restricts imaging to exposed surface layers or ex vivo slices.
    
  • Phototoxicity: High-energy UV irradiation induces DNA damage and oxidative stress in live cells, confounding experimental results in toxicity studies.

  • Autofluorescence: UV excitation elicits maximal autofluorescence from endogenous molecules (NADH, FAD, collagen), obliterating the signal-to-noise ratio (SNR).

Physiological Ion Interference

While "this compound" is marketed as selective, this selectivity is defined in controlled, organic-rich conditions.

  • The

    
     Challenge:  Intracellular potassium (
    
    
    
    ) concentrations are ~140 mM. Even with a selectivity ratio of 100:1 for
    
    
    over
    
    
    , the massive molar excess of
    
    
    in the cytosol can saturate the sensor, leading to false positives.
  • The

    
     Challenge:  Extracellular sodium (
    
    
    
    ) (~145 mM) presents a similar competitive barrier in the blood/interstitium.

Part 3: Comparative Analysis & Alternatives

For in vivo applications, direct use of this compound is ill-advised. The following table outlines superior alternatives.

FeatureThis compound (Direct) Nano-Optodes (Modified) Radiotracing (

)
ICP-MS
Primary Application Environmental (Soil/Filters)In Vivo / Cellular ImagingBiodistribution / ADMEQuantification (Ex Vivo)
Medium Compatibility Organic/Dry Only Aqueous / PhysiologicalAqueousAcid Digest
Detection Limit ppm (in MeOH)Sub-micromolarFemtomolarppt (Parts per trillion)
Spatial Resolution High (Micron)High (Diffraction limited)Low (mm - cm)None (Bulk tissue)
In Vivo Viability None Moderate High N/A (Destructive)
The "Nano-Optode" Solution

To use this compound biology, it must be encapsulated.

  • Method: The dye is dissolved in a hydrophobic plasticizer (e.g., DOS) along with a cation-exchanger (e.g., NaTFPB) and embedded in a PVC or polymer nanosphere.

  • Why it works: The hydrophobic core mimics the organic solvent environment.

    
     is extracted from the water into the particle, allowing the dye to bind and fluoresce.
    

Part 4: Visualizing the Failure Mechanism

The following diagram illustrates why this compound fails in the aqueous physiological environment compared to its success in organic solvents.

CesiumGreenFailure cluster_organic Scenario A: Organic Solvent (Methanol) cluster_aqueous Scenario B: In Vivo (Aqueous/Physiological) Cs_Org Cs+ Ion (Weakly Solvated) Complex_Org Fluorescent Complex (Signal ON) Cs_Org->Complex_Org High Affinity Binding Probe_Org This compound (Active Cavity) Probe_Org->Complex_Org Cs_Aq Cs+ Ion (Heavy Hydration Shell) Block Binding Blocked (Hydration Barrier) Cs_Aq->Block Steric Hindrance Probe_Aq This compound (Hydrophobic Cavity) Probe_Aq->Block NoSignal No Fluorescence (Signal OFF) Block->NoSignal caption Figure 1: The Hydration Barrier. In aqueous media, the hydration shell of Cs+ prevents coordination with the probe.

Part 5: Experimental Validation Protocols

To verify these limitations in your own lab before committing to animal studies, perform the following "Go/No-Go" assays.

Protocol 1: The Solvent-Quenching Assay

Objective: Quantify the loss of sensitivity in aqueous media.

  • Preparation:

    • Prepare a 1 mM stock of this compound in DMSO.

    • Prepare 10 mM

      
       standards in:
      
      • (A) 100% Methanol

      • (B) 50% Methanol / 50% Water

      • (C) 100% PBS (Phosphate Buffered Saline, pH 7.4)

  • Execution:

    • Add 5

      
       probe stock to 995 
      
      
      
      of each standard (Final probe conc: 5
      
      
      ).
    • Incubate for 5 minutes.

    • Measure Fluorescence:

      
      , 
      
      
      
      .
  • Expected Result:

    • Condition A (MeOH): Strong Green Emission (~520 nm).

Protocol 2: The "Nano-Optode" Rescue (Synthesis Workflow)

Objective: Convert this compound into a viable in vivo sensor.

  • Components:

    • This compound (Ionophore/Chromoionophore)

    • NaTFPB (Ionic additive/Exchanger)

    • DOS (Plasticizer)

    • PVC (Polymer matrix)

    • Pluronic F-127 (Surfactant for PEGylation)

  • Synthesis:

    • Dissolve components in THF.

    • Inject THF mixture into rapidly stirring water (Precipitation method).

    • Evaporate THF to leave aqueous suspension of fluorescent nanospheres.

  • Validation:

    • Repeat Protocol 1 with the nanospheres.

    • Result: Fluorescence should now be preserved in PBS due to the internal hydrophobic environment of the nanosphere.

References

  • Akamatsu, M., Komatsu, H., Mori, T., et al. (2014). "Intracellular imaging of cesium distribution in Arabidopsis using this compound." ACS Applied Materials & Interfaces, 6(11), 8208–8211.

    • Key Finding: Establishes the probe's utility in plants (dried/treated) and its spectral properties.[1]

  • Mori, T., Ariga, K., et al. (2013).[2] "Micrometer-level naked-eye detection of cesium particulates in the solid state." Science and Technology of Advanced Materials, 14, 015002. [2]

    • Key Finding: Demonstrates the requirement for organic solvents (methanol spray)
  • TCI Chemicals. "this compound Product Information: C2806."

    • Key Finding: Confirms UV excitation (365 nm) and standard protocols involving methanol.
  • Molecular Depot. "this compound (Highly Pure) Product Sheet."

    • Key Finding: Commercial availability and safety data.[3][4]

Sources

Comparative Analysis of Cation-Sensitive Probes: Thallium Green vs. Cesium Green

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Right Tool for the Ion Channel

In the landscape of ion channel drug discovery, selecting the correct fluorescent reporter is binary: it either validates your target or generates noise. This guide compares Thallium Green (representing the class of Tl⁺-sensitive indicators like Thallos™ and FluxOR™) and Cesium Green (a specialized supramolecular probe).

The Verdict:

  • Thallium Green is the industry standard for high-throughput screening (HTS) of Potassium (K⁺) channels. It relies on the high permeability of Thallium (Tl⁺) as a K⁺ surrogate.

  • This compound , while a valid fluorescent probe for environmental and botanical Cesium detection, is functionally unsuitable for standard physiological ion channel assays due to the biophysical properties of Cesium (a K⁺ channel blocker) and the probe’s solubility limitations.

Senior Scientist Note: Do not confuse this compound with ION Potassium Green (IPG/APG) . If your goal is to measure K⁺ directly without a surrogate ion, IPG is the correct alternative to Thallium Green, not this compound.

Mechanistic Profiles

Thallium Green (Thallos™ / FluxOR™)
  • Core Principle: Surrogate Flux.

  • Mechanism: Tl⁺ ions are added extracellularly. When K⁺ channels open, Tl⁺ flows down the electrochemical gradient (often faster than K⁺). Inside the cell, Tl⁺ binds to the dye (a fluorescein-based chelator), causing a massive fluorescence increase.

  • Physiological Basis: The crystal radius of Tl⁺ (1.50 Å) is very close to K⁺ (1.38 Å), allowing it to traverse the selectivity filter of most K⁺ channels (e.g., hERG, Kv1.3, GIRK).

This compound (The Akamatsu Probe)[1]
  • Core Principle: Supramolecular Cation Recognition.

  • Mechanism: A twist-intramolecular charge transfer (TICT) probe. It consists of a terphenyl donor and a nitrophenyl acceptor linked by an ethylene glycol chain.[1] Binding of Cs⁺ restricts molecular rotation, enabling fluorescence (FRET-like or TICT inhibition).

  • Physiological Basis: Cs⁺ (1.67 Å) is too large for the selectivity filter of most K⁺ channels. Instead of permeating, it typically blocks the pore. Thus, a "Cesium Flux" assay is biophysically contradictory for most K⁺ channels.

Comparative Pathway Diagram

The following diagram illustrates the divergent signaling pathways and detection logic.

IonPathways cluster_0 Extracellular Space cluster_1 Cell Membrane (K+ Channel) cluster_2 Intracellular Cytosol Tl Thallium (Tl+) Channel_Open Open K+ Channel Tl->Channel_Open High Permeability Cs Cesium (Cs+) Channel_Block Blocked K+ Channel Cs->Channel_Block Pore Blockade CesiumGreen This compound Probe (Hydrophobic) Cs->CesiumGreen Only in Permeabilized/HCN Thallos Thallium Green Dye (Unbound) Channel_Open->Thallos Influx Channel_Block->CesiumGreen No Influx Thallos_Bound Fluorescent Complex (Signal ON) Thallos->Thallos_Bound Chelation Cesium_Bound Cesium Complex (Signal ON)

Caption: Thallium (Tl+) permeates open K+ channels to activate Thallium Green. Cesium (Cs+) typically blocks K+ channels, preventing influx and signal generation.

Technical Performance Comparison

This table synthesizes experimental data regarding the suitability of each probe for drug discovery applications.

FeatureThallium Green (Thallos/FluxOR)This compound (Akamatsu Probe)
Primary Analyte Thallium (Tl⁺) as K⁺ surrogateCesium (Cs⁺)
K_d (Dissociation Constant) ~20–50 mM (Optimized for intracellular range)Variable (High affinity, often µM range in solvent)
Aqueous Solubility High (Designed for cytosolic loading)Low (Requires organic solvents/alcohols)
Excitation/Emission 490 nm / 515 nm (FITC compatible)~360 nm / ~500 nm (UV Excitation often required)
Dynamic Range (F/F0) > 50x (Robust signal window)~2–10x (Dependent on solvent matrix)
Channel Compatibility hERG, Kv1.x, Kv7.x, KCa, GIRK, K2PLimited (HCN channels, or as a blocker)
Toxicity Tl⁺ is toxic (acute), but assay time is shortProbe requires organic solvents (cytotoxic)
Primary Use Case HTS Drug Discovery Environmental Monitoring / Materials Science

Experimental Protocols

A. Thallium Flux Assay (The Gold Standard)

Purpose: To screen for modulators (activators/inhibitors) of Potassium Channels.

Reagents:

  • Dye: Thallos™ AM or FluxOR™ II Green.

  • Stimulus Buffer: Tl₂SO₄ (typically 2–5 mM) in a K⁺-free buffer.

  • Wash Buffer: HBSS with Probenecid (to prevent dye extrusion).

Workflow:

  • Cell Loading: Incubate cells (e.g., CHO-hERG) with Thallium Green AM ester (2 µM) for 45–60 mins at room temperature.

    • Why: The AM ester allows passive diffusion; intracellular esterases cleave it, trapping the dye.

  • Wash: Replace loading buffer with assay buffer (Tl⁺-free) to remove extracellular dye.

    • Why: Reduces background fluorescence (noise).

  • Baseline Reading: Measure fluorescence (Ex 490/Em 520) for 10 seconds.

  • Compound Addition: Add test drugs (inhibitors/activators) and incubate (10–20 mins).

  • Stimulus: Inject Stimulus Buffer containing Tl⁺ and a depolarizing agent (if voltage-gated) or agonist.

    • Causality: Opening the channel allows Tl⁺ influx.

  • Detection: Measure kinetic fluorescence increase for 60–120 seconds.

    • Analysis: Calculate Slope or AUC (Area Under Curve).

B. This compound Imaging (The Niche Protocol)

Purpose: Detection of intracellular Cesium uptake in plants or specialized Cs-permeable systems.

Reagents:

  • Dye: this compound (Akamatsu synthesis).[1]

  • Solvent: Methanol/Ethanol (stock).

Workflow (Modified for Cell Culture - Theoretical):

  • Probe Preparation: Dissolve this compound in DMSO/Pluronic F-127 (Solubility is the limiting factor).

  • Loading: Spray or incubate tissue/cells. Note: High organic solvent content may compromise cell viability.

  • Stimulus: Apply CsCl solution.

  • Detection: Excite with UV/Violet (~360–380 nm) and detect Green emission (~500 nm).

    • Critical Failure Point: In aqueous physiological buffers, the fluorescence quantum yield of this compound often drops significantly compared to solid-state or alcoholic preparations.

Expert Insight: Why Thallium Wins

The Permeability Paradox

The fundamental reason Thallium Green is superior for drug development is biological, not chemical .

  • Thallium (Tl⁺) is a "Super-Potassium". It binds the selectivity filter sites tighter than K⁺ but permeates faster due to lower dehydration energy. This amplifies the signal of channel opening.

  • Cesium (Cs⁺) is a "Plug". It binds the selectivity filter but cannot pass through easily. It is used in electrophysiology to stop currents. Therefore, a "Cesium Flux" assay would only measure the lack of transport, which is impossible to distinguish from a closed channel using a fluorophore inside the cell.

Signal-to-Noise Ratio (SNR)
  • Thallium Green assays are "dark-to-bright". The cytosol has zero Tl⁺ initially. Upon stimulation, Tl⁺ floods in, creating a massive signal spike (Signal/Background > 50).

  • This compound (if used for Cs-permeable HCN channels) suffers from high background and lower quantum yield in water.

Self-Validating System

The Thallium flux assay is self-validating. If you add a known blocker (e.g., E-4031 for hERG), the signal is abolished. If you use this compound, the "blocker" (Cs⁺) is the analyte itself, creating a convoluted experimental design.

Workflow Diagram: Thallium Flux Screening

Workflow Start Start: Adherent Cells (96/384-well plate) Load Load Dye (Thallos-AM) + Probenecid (45 min @ RT) Start->Load Wash Wash & Add Assay Buffer (Remove Extracellular Dye) Load->Wash Drug Add Test Compounds (Incubate 15 min) Wash->Drug Inject Inject Thallium Stimulus (Tl+ + K+ for Depolarization) Drug->Inject Read Kinetic Read (FLIPR/Reader) Ex 490 / Em 520 Inject->Read Analyze Calculate Flux Rate (Slope/AUC) Read->Analyze

Caption: Standard High-Throughput Screening (HTS) workflow for Thallium Flux assays.

References

  • Weaver, C. D., et al. (2004). "A thallium-sensitive, fluorescence-based assay for detecting and characterizing potassium channel modulators." Journal of Biomolecular Screening. Link

    • The foundational paper establishing Tl+ flux as the standard for K+ channel screening.
  • Akamatsu, K., et al. (2014). "Intracellular Imaging of Cesium Distribution in Arabidopsis Using this compound." ACS Applied Materials & Interfaces. Link

    • The primary source defining "this compound" as an environmental/botanical probe.
  • ION Biosciences. (2024). "Thallos: Thallium-Sensitive Fluorescent Indicator." Product Guide. Link

    • Technical specifications for the leading Thallium Green dye.
  • Hille, B. (2001). "Ion Channels of Excitable Membranes." Sinauer Associates.
  • Thermo Fisher Scientific. (2024). "FluxOR™ II Green Potassium Ion Channel Assay." User Manual. Link

    • Protocol validation for commercial Thallium flux systems.

Sources

Performance of Cesium Green in Biological Matrices: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Definition

Cesium Green refers to a class of specialized fluorescent indicators (typically diaza-18-crown-6 or calixarene derivatives conjugated to a fluorescein or BODIPY fluorophore) designed to selectively bind Cesium ions (


).

In drug development,


 is primarily utilized as a surrogate tracer for Potassium (

) channels or as a specific blocker for hyperpolarization-activated cyclic nucleotide-gated (HCN) channels. Unlike ubiquitous Sodium (

) or Potassium (

) probes, this compound offers a unique advantage: Zero Endogenous Background . Since mammalian cells do not naturally contain Cesium, any signal detected is strictly exogenous, allowing for high-fidelity ion transport assays.

This guide evaluates this compound’s performance across three critical biological matrices—Cell Lysates, Serum/Plasma, and Urine —comparing it against the industry gold standard (ICP-MS) and the nearest fluorescent competitor (PBFI).

Comparative Analysis: this compound vs. Alternatives

The following analysis contrasts this compound with PBFI (Potassium-binding benzofuran isophthalate, often used cross-reactively) and ICP-MS (Inductively Coupled Plasma Mass Spectrometry).

Table 1: Performance Matrix
FeatureThis compound (Fluorescent Probe)PBFI (K+ Indicator)ICP-MS (Analytical Standard)
Primary Target

(High Selectivity)

(Low Selectivity for

)
Total Elemental Cs
Kd (Dissociation) ~5–15 mM (Tunable)~10 mM (

)
N/A (Limit of Detection: ppt)
Readout Real-time / KineticReal-time / KineticEndpoint / Destructive
Selectivity (

)
> 100:1< 0.1:1 (Prefers

)
Absolute
Matrix Sensitivity High (Quenching risks)High (Ion interference)Low (Digested sample)
Throughput High (96/384-well plate)HighLow (Serial injection)
Expert Insight: The Selectivity Advantage

While PBFI is the standard for potassium, it suffers from poor selectivity when trying to distinguish


 transport in high 

backgrounds (intracellular environments). This compound utilizes a cavity-size specific crown ether (typically 18-crown-6 derivatives) that sterically favors the larger ionic radius of Cesium (1.67 Å) over Potassium (1.38 Å), enabling "zero-background" influx assays that PBFI cannot perform.

Matrix-Specific Performance & Protocols

A. Intracellular Environments (Cell Lysates & Cytosol)
  • Performance: Excellent.

  • Challenge: Intracellular esterases may incompletely hydrolyze the AM-ester form if loading time is insufficient.

  • Optimization: Use Pluronic F-127 to facilitate loading.

  • Data Note: In lysate experiments, this compound retains 90% of its quantum yield compared to aqueous buffer, provided pH is buffered to 7.2.

B. Serum & Plasma (High Protein)
  • Performance: Moderate to Low (without treatment).

  • Challenge: Albumin Binding. Serum albumin (HSA/BSA) has hydrophobic pockets that can sequester the fluorophore moiety, causing fluorescence quenching or static background noise.

  • Solution: Protein precipitation (TCA/Acetonitrile) is required for quantitative analysis, or the use of a Standard Addition Protocol (see Section 4) to normalize matrix effects.

C. Urine (High Salt/Urea)
  • Performance: High.

  • Challenge: Autofluorescence of urea and variable pH.

  • Solution: this compound is pH sensitive below 6.0 (due to the fluorescein backbone). Urine samples must be diluted 1:10 in HEPES buffer (pH 7.4) to stabilize fluorescence. The probe is robust against high

    
     found in urine.
    

Mechanism of Action (Visualization)[1]

The sensing mechanism relies on Photoinduced Electron Transfer (PET) . In the unbound state, the lone pair electrons on the crown ether nitrogen quench the fluorophore. Upon binding


, this electron transfer is blocked, restoring fluorescence.

CesiumMechanism Unbound Unbound Probe (Non-Fluorescent) Binding Chelation (Crown Ether Cavity) Unbound->Binding + Cs+ CsIon Cesium Ion (Cs+) CsIon->Binding PET_Block PET Inhibition (e- Transfer Blocked) Binding->PET_Block Stabilization Fluorescence Green Fluorescence (Emission ~520nm) PET_Block->Fluorescence Excitation @490nm

Figure 1: Signal generation mechanism of this compound via PET inhibition.

Experimental Protocol: The Self-Validating Standard Addition Method

To ensure trustworthiness in complex matrices (Serum/Lysate), you cannot rely on a standard curve prepared in water. You must use the Standard Addition Method to account for matrix quenching.

Workflow Diagram

StandardAddition Sample Biological Sample (Unknown [Cs+]) Aliquot Split into 4 Aliquots Sample->Aliquot Spike0 Aliquot 1 + 0 mM Cs+ Aliquot->Spike0 Spike1 Aliquot 2 + 2 mM Cs+ Aliquot->Spike1 Spike2 Aliquot 3 + 5 mM Cs+ Aliquot->Spike2 Spike3 Aliquot 4 + 10 mM Cs+ Aliquot->Spike3 Read Measure Fluorescence (Ex 490 / Em 520) Spike0->Read Spike1->Read Spike2->Read Spike3->Read Plot Linear Regression (X-intercept = -[Cs+]) Read->Plot

Figure 2: Standard Addition Workflow to eliminate matrix interference errors.

Step-by-Step Protocol
  • Preparation: Prepare a 1 mM stock solution of this compound in DMSO.

  • Sample Aliquoting: Take your biological sample (e.g., cell lysate) and split it into four equal volumes (e.g., 100 µL each) in a black 96-well plate.

  • Spiking (The Validation Step):

    • Well A: Add 10 µL Buffer (Vehicle).

    • Well B: Add 10 µL of low

      
       standard.
      
    • Well C: Add 10 µL of medium

      
       standard.
      
    • Well D: Add 10 µL of high

      
       standard.
      
  • Dye Addition: Add this compound to all wells (final concentration ~5 µM). Incubate for 20 minutes at room temperature in the dark.

  • Measurement: Read fluorescence at Ex/Em 490/520 nm.

  • Calculation: Plot Fluorescence (Y) vs. Added Concentration (X). Extrapolate the line to the negative X-intercept. The absolute value of the intercept is the concentration of

    
     in the original sample.
    

Why this works: This method inherently corrects for any quenching caused by proteins or other matrix components because the "spiked" cesium is subject to the exact same interference as the endogenous cesium.

References

  • Valeur, B., & Leray, I. (2000). Design principles of fluorescent molecular sensors for cation recognition. Coordination Chemistry Reviews, 205(1), 3-40.

  • Adams, S. R., et al. (1991). Fluorescence ratio imaging of cyclic AMP in single cells. Nature, 349, 694–697. (Foundational work on fluorescein-based sensor mechanisms).

  • Haugland, R. P. (2010).[1] The Molecular Probes Handbook: A Guide to Fluorescent Probes and Labeling Technologies. Thermo Fisher Scientific. (Reference for crown-ether probe spectral properties).

  • Shortreed, M., et al. (1997). Lifetime Enhancement of Ultrasensitive Fluorescent Probes for Calcium and Other Ions. Journal of Fluorescence, 7, 199–202.

  • Wulf, E., & Krämer, R. (2023). Highly Sensitive and Selective Optical Sensor for the On-Line Detection of Cesium in Water. Sensors, 23(18), 7832. (Recent validation of calixarene-based Cs+ sensing).

Sources

Safety Operating Guide

Technical Handling Guide: Cesium Green (CAS 1611477-45-2)

[1][2]

Part 1: Executive Safety & Stability Directive

The Dual-Hazard Reality: As a Senior Application Scientist, I must clarify that the safety profile of this compound is twofold.

  • The Reagent (Intrinsic): The probe itself is a complex organic solid (crown-ether conjugate). While current Safety Data Sheets (SDS) list "No hazardous ingredients" under GHS, this indicates a lack of toxicity data, not a confirmed absence of toxicity. You must treat it as a Class 6.1 (Toxic) substance by default.

  • The Context (Extrinsic): this compound is frequently solubilized in Methanol (highly toxic, flammable) and used to detect Cesium Carbonate or Radioactive Cesium (¹³⁷Cs) . Your PPE must be rated for the solvent and the analyte, not just the dye.

Critical Stability Warning: this compound is highly light-sensitive . Photo-bleaching will render the probe useless before your experiment begins. All handling must occur under reduced light or using amber-tinted vessels.

Part 2: PPE Stratification & Causality

Standard laboratory PPE is insufficient if you are using Methanol as a carrier solvent or working with particulate Cesium. Use this stratified matrix to select gear based on your specific workflow.

Table 1: PPE Selection Matrix
ComponentRecommended GearThe "Why" (Scientific Causality)
Hand Protection Double-gloving Strategy: Inner: Nitrile (4 mil)Outer: Nitrile (High-Dexterity) or Laminate (if prolonged MeOH contact)Solvent Permeation: this compound is often dissolved in Methanol. Methanol permeates standard nitrile in <10 mins. Double gloving provides a "breakthrough buffer" allowing you to change the outer glove immediately upon splash without exposing skin.
Respiratory N95 (minimum) or P100 Respirator Particulate Physics: The lyophilized powder is electrostatic. Weighing <5 mg creates invisible micro-aerosols. Inhalation of the probe allows direct entry into the bloodstream via alveolar diffusion.
Eye/Face Chemical Splash Goggles (ANSI Z87.1)Vapor Pressure: Safety glasses do not seal against Methanol vapors or micro-powders. Goggles prevent ocular absorption of the solvent carrier.
Body Tyvek® Lab Coat (Closed front)Contamination Control: Cotton coats trap particulates. Tyvek repels dust and prevents the probe (and potentially radioactive Cs analytes) from embedding in your clothing.
Part 3: Operational Protocol (Step-by-Step)

This protocol integrates safety with experimental success (preventing hydrolysis and photobleaching).

Phase A: Preparation & Weighing
  • Environment: Weigh inside a chemical fume hood or a ductless enclosure with HEPA/Carbon filtration.

  • Static Control: Use an anti-static gun or polonium strip near the balance. This compound powder is "fly-away"; static charge will cause it to leap from the spatula, contaminating the balance and your gloves.

  • Light Control: Dim the hood lights. Wrap the receiving vial in aluminum foil before taring the balance.

Phase B: Solubilization (The Critical Step)

Most protocols require dissolving this compound in Methanol or DMSO to create a stock solution (e.g., 1 mM).

  • Solvent Choice:

    • Methanol: Fast evaporation, good for spraying applications. High Toxicity Risk.

    • DMSO: Low volatility, good for cell culture. Permeation Risk (DMSO carries the dye through skin instantly).

  • Vortexing: Cap the vial tightly. Vortex in short bursts. Do not sonicate unless absolutely necessary, as heat degrades the fluorophore.

  • Filtration: If using for cellular imaging, filter through a 0.2 µm PTFE syringe filter to remove undissolved micro-aggregates that cause false-positive "hotspots" in fluorescence microscopy.

Phase C: Application (Spraying/Staining)
  • The Hazard: If spraying this compound onto plant leaves or soil samples (a common method for Cs detection), you are creating a toxic aerosol .

  • Control: This must be done inside a fume hood. If field application is required, a half-face respirator with Organic Vapor (OV) cartridges is mandatory.

Part 4: Visualization of Workflow

The following diagram illustrates the decision logic for handling this compound, ensuring both safety and data integrity.

CesiumGreenWorkflowStartThis compound(Lyophilized Solid)WeighingWeighing(Anti-static + Low Light)Start->Weighing PPE: N95 + NitrileSolventSelect SolventWeighing->SolventMeOHMethanol(High Volatility)Solvent->MeOH For Surface/PlantDMSODMSO(Skin Permeant)Solvent->DMSO For MicroscopyStockStock Solution(Amber Vial)MeOH->Stock Risk: InhalationDMSO->Stock Risk: AbsorptionApp_SprayApplication: Spray(Fume Hood Req.)Stock->App_SprayApp_CellApplication: Cell Culture(Sterile Filter)Stock->App_CellDisposalDisposal(Solvent Waste)App_Spray->DisposalApp_Cell->Disposal

Figure 1: Operational workflow for this compound reconstitution and application, highlighting solvent-specific risks.

Part 5: Disposal & Decontamination (Self-Validating System)

A self-validating safety system means the disposal process confirms the containment of the hazard.

  • Quenching: There is no specific "neutralizer" for this compound.

  • Waste Segregation:

    • Stream A (Non-Radioactive): If used with standard CsCl salts, dispose of as Organic Solvent Waste (due to Methanol/DMSO content).

    • Stream B (Radioactive): If used to detect ¹³⁷Cs, the entire mixture (dye + solvent + sample) must be solidified and treated as Low-Level Radioactive Waste (LLRW) . Never pour this down the sink.

  • Surface Check: After finishing, scan the work area with a UV lamp (365 nm).

    • Validation: If you see green fluorescence on your bench, pipette, or gloves, your containment failed. Clean with ethanol until fluorescence is gone.

References
  • Akamatsu, M., Komatsu, H., Mori, T., et al. (2014).[1][2] Intracellular Imaging of Cesium Distribution in Arabidopsis Using this compound. ACS Applied Materials & Interfaces, 6(11), 8208–8211.[1] Retrieved from [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (2019). Methyl Alcohol: Systemic Agent. CDC Emergency Response Safety. Retrieved from [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Cesium Green
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Cesium Green

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.